molecular formula C7H13Cl2NO2 B3053599 Ethyl N,N-bis(2-chloroethyl)carbamate CAS No. 5467-15-2

Ethyl N,N-bis(2-chloroethyl)carbamate

Cat. No.: B3053599
CAS No.: 5467-15-2
M. Wt: 214.09 g/mol
InChI Key: LKVXSBPPCRGKIF-UHFFFAOYSA-N
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Description

Ethyl N,N-bis(2-chloroethyl)carbamate is a useful research compound. Its molecular formula is C7H13Cl2NO2 and its molecular weight is 214.09 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl N,N-bis(2-chloroethyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27135. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl N,N-bis(2-chloroethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl N,N-bis(2-chloroethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N,N-bis(2-chloroethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Cl2NO2/c1-2-12-7(11)10(5-3-8)6-4-9/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVXSBPPCRGKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203127
Record name Carbamic acid, bis(2-chloroethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5467-15-2
Record name Ethyl N,N-bis(2-chloroethyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urethane mustard
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic acid, bis(2-chloroethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl N,N-bis(2-chloroethyl)carbamate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFC9H74WS2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

chemical properties and structure of Ethyl N,N-bis(2-chloroethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthesis, and Alkylation Kinetics

Executive Summary

Ethyl N,N-bis(2-chloroethyl)carbamate (CAS: 5467-15-2) represents a critical structural intersection between carbamate stability and nitrogen mustard reactivity. Unlike simple aliphatic nitrogen mustards (e.g., mechlorethamine) which rapidly cyclize to form electrophilic aziridinium ions, this compound features a carbamate-protected nitrogen. The electron-withdrawing nature of the carbonyl group delocalizes the nitrogen lone pair, significantly attenuating its nucleophilicity.

This guide provides a comprehensive technical analysis for researchers, focusing on the compound's synthesis, physicochemical stability, and the mechanistic implications of its "deactivated" mustard moiety in drug design and chemical kinetics.

Chemical Identity and Structural Analysis[1][2]

The molecule consists of a central carbamate linker connecting an ethyl ester group to a bis(2-chloroethyl)amine tail.

ParameterData
IUPAC Name Ethyl N,N-bis(2-chloroethyl)carbamate
CAS Number 5467-15-2
Molecular Formula

Molecular Weight 214.09 g/mol
SMILES CCOC(=O)N(CCCl)CCCl
InChI Key LKVXSBPPCRGKIF-UHFFFAOYSA-N
Physical State Colorless to pale yellow liquid (at RT)
Structural Geometry & Electronic Effects

The stability of this compound is defined by the competition between the nitrogen lone pair's resonance with the carbonyl group and its nucleophilic attack on the


-carbons.
  • Resonance Stabilization: The

    
     resonance pulls electron density away from the nitrogen, reducing the 
    
    
    
    of the conjugate acid significantly compared to the free amine.
  • Steric Conformation: The two chloroethyl arms adopt a conformation that minimizes steric clash with the ethoxy group, often rendering the molecule lipophilic and capable of crossing cellular membranes before activation.

Physicochemical Properties[3][4][5]
PropertyValue / DescriptionContext
Solubility Soluble in ethanol, DMSO, DMF, chloroform. Insoluble in water.[1]Lipophilicity facilitates membrane permeability.
Boiling Point ~290°C (Predicted/Decomposes)High boiling point due to dipole-dipole interactions.
LogP ~1.7 (Predicted)Moderate lipophilicity; suitable for passive transport.
Stability Stable at neutral pH; hydrolyzes in strong acid/base.The carbamate linkage is resistant to spontaneous hydrolysis compared to simple esters.
Synthesis and Manufacturing Protocols

The synthesis of Ethyl N,N-bis(2-chloroethyl)carbamate is typically achieved via the N-acylation of bis(2-chloroethyl)amine. This route is preferred over the chlorination of diethanolamine carbamate due to higher yields and cleaner workup.

Reaction Pathway


Experimental Protocol: Acylation Route
  • Reagents: Bis(2-chloroethyl)amine hydrochloride (1.0 eq), Ethyl chloroformate (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq), Dry Acetone or Dichloromethane (DCM).
    
  • Conditions: Anhydrous,

    
     to Room Temperature (RT).
    

Step-by-Step Methodology:

  • Preparation: Suspend bis(2-chloroethyl)amine hydrochloride (10 mmol) and anhydrous

    
     (25 mmol) in 50 mL of dry acetone in a round-bottom flask equipped with a drying tube.
    
  • Addition: Cool the mixture to

    
     in an ice bath. Add ethyl chloroformate (11 mmol) dropwise over 20 minutes to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 6–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[2]

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM, wash with water (2x) and brine (1x). Dry over

    
    , filter, and evaporate. Purify the resulting oil via silica gel flash chromatography if necessary.
    
Reactivity & Mechanism of Action[1][2][7][8][9]

The defining feature of this molecule is the Carbamate Effect on alkylation kinetics.

The "Deactivated" Mustard Hypothesis

In standard nitrogen mustards (e.g., Mechlorethamine), the nitrogen is basic. It rapidly displaces the chloride to form a highly electrophilic aziridinium ion, which alkylates DNA (N7-guanine).[3] In Ethyl N,N-bis(2-chloroethyl)carbamate , the nitrogen lone pair is delocalized:



This resonance renders the nitrogen non-nucleophilic. Therefore, direct aziridinium formation is kinetically forbidden  or extremely slow under physiological conditions.
Activation Pathways

For this compound to act as an alkylating agent, it generally requires:

  • Enzymatic Cleavage: Carbamases or esterases must hydrolyze the carbamate ester, releasing free bis(2-chloroethyl)amine.

  • Protonation (Acidic Environment): In highly acidic environments, protonation of the carbonyl oxygen may destabilize the resonance, though this is less relevant physiologically.

This property classifies the compound as a potential Prodrug , offering lower systemic toxicity and potentially targeted activation in tissues with high esterase activity.

Visualization: Structural Dynamics & Activation

The following diagram illustrates the synthesis and the specific activation requirement (hydrolysis) that distinguishes this compound from standard mustards.

G cluster_0 Synthesis cluster_1 Biological Activation (Hypothetical) Amine Bis(2-chloroethyl)amine (Reactive Precursor) Product Ethyl N,N-bis(2-chloroethyl)carbamate (Stable Carbamate) Amine->Product Acylation (Base, 0°C) ClForm Ethyl Chloroformate ClForm->Product FreeAmine Free Bis(2-chloroethyl)amine (Active Species) Product->FreeAmine Hydrolysis (Slow/Enzymatic) Enzyme Esterase/Amidase (Metabolic Activation) Enzyme->Product Aziridinium Aziridinium Ion (DNA Alkylator) FreeAmine->Aziridinium Fast Cyclization DNA_Adduct DNA Cross-link (Cytotoxicity) Aziridinium->DNA_Adduct Nucleophilic Attack (N7-Guanine)

Caption: Synthesis pathway and the requisite metabolic activation step converting the stable carbamate into the active alkylating aziridinium species.

Biological Implications & Safety[3]
Toxicology Profile
  • Vesicant Properties: Significantly reduced compared to sulfur/nitrogen mustards due to the lack of free amine reactivity. However, it should still be treated as a potential irritant and mutagen.

  • Carcinogenicity: As an alkylating agent precursor and a derivative of urethane (ethyl carbamate), it carries a risk of genotoxicity. Urethane itself is a known carcinogen; the mustard derivative adds alkylating potential.

  • Handling: Use full PPE (gloves, goggles, fume hood). Decontaminate surfaces with 10% sodium thiosulfate or dilute NaOH to hydrolyze and neutralize any active residues.

Research Applications
  • Kinetic Standards: Used to study the rate of carbamate hydrolysis in plasma stability assays.

  • Prodrug Development: Serves as a model for "masked" cytotoxic agents, designed to release warheads only within tumor microenvironments.

Experimental Protocol: Hydrolysis/Stability Assay

To verify the stability of the carbamate linkage and the release of the active amine.

Objective: Measure the half-life (


) of Ethyl N,N-bis(2-chloroethyl)carbamate in simulated physiological fluid.
  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Incubation: Dilute to 100

    
     in Phosphate Buffered Saline (PBS, pH 7.4) and Rat Plasma at 
    
    
    
    .
  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Quench aliquots with ice-cold acetonitrile (containing internal standard). Centrifuge to precipitate proteins.

  • Analysis: Analyze supernatant via HPLC-MS/MS. Monitor the disappearance of the parent peak (m/z ~214) and the appearance of bis(2-chloroethyl)amine.

  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ) and half-life (
    
    
    ).
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122040, Ethyl N,N-bis(2-chloroethyl)carbamate. Retrieved from [Link]

  • Organic Syntheses. (1941). Ethyl N-methylcarbamate and General Carbamate Synthesis. Org. Synth. Coll. Vol. 2, p. 464.[4] Retrieved from [Link]

  • Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226. (Contextual grounding for mustard mechanism).

Sources

An In-depth Technical Guide to a Chemical Enigma: The Case of 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals: A Note on CAS Number 5467-15-2

This technical guide addresses the physicochemical properties of the compound specified as 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, initially associated with CAS number 5467-15-2. However, a comprehensive investigation into this topic has revealed a significant challenge regarding the identification and characterization of this specific molecule. This document will therefore serve as a detailed account of the search for this compound's properties and a guide to the available data for closely related, well-documented isomers.

The Challenge of Identification: An Incorrect CAS Number

Initial searches for CAS number 5467-15-2 have definitively shown that this identifier is not associated with 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Extensive queries across numerous chemical databases and scientific literature have failed to link this CAS number to the specified chemical structure. This indicates that the provided CAS number is either incorrect, obsolete, or belongs to an entirely different chemical entity.

Subsequent and exhaustive searches based on the chemical name, "5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one," and its variations (e.g., using "o-bromophenyl") have also failed to yield a specific, verified CAS number for this particular isomer. The scientific literature and chemical databases predominantly feature data for other positional isomers of brominated phenyl-1,4-benzodiazepin-2-ones.

This lack of a unique identifier and dedicated research on 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one suggests that it is a compound that is not widely synthesized, studied, or commercially available. Therefore, a detailed guide on its specific physicochemical properties cannot be compiled with the necessary scientific accuracy and integrity at this time.

Physicochemical Properties of Closely Related and Well-Characterized Isomers

To provide a valuable resource for researchers in the field of benzodiazepine chemistry, this guide will now focus on the known physicochemical properties of a closely related and well-documented isomer: 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS Number: 2894-61-3) . It is crucial to emphasize that the following data pertains to this specific isomer and should not be attributed to 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Structural Information and Core Properties of 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This compound, also known as bromonordiazepam, is a key member of the benzodiazepine class of compounds.[1]

PropertyValueSource
CAS Number 2894-61-3[1]
Molecular Formula C₁₅H₁₁BrN₂O[1]
Molecular Weight 315.16 g/mol [1]
IUPAC Name 7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one[1]

Experimental Data and Computational Predictions

The following sections provide a summary of available experimental and computationally predicted physicochemical properties for 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Predicted Physicochemical Properties

A summary of computationally predicted properties provides valuable insights into the behavior of this molecule.

PropertyPredicted ValueSource
XLogP3 3.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 41.5 Ų[1]
Heavy Atom Count 19[1]

Methodologies for Synthesis and Characterization: A General Overview

General Synthetic Strategy for 1,4-Benzodiazepin-2-ones

A common pathway for the synthesis of the 1,4-benzodiazepine core involves the cyclization of a 2-aminobenzophenone derivative with an amino acid or its ester. The choice of substituents on the 2-aminobenzophenone and the amino acid determines the final substitution pattern of the benzodiazepine ring.

Caption: Generalized synthetic workflow for 1,4-benzodiazepin-2-ones.

For the synthesis of a bromo-substituted derivative like 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, the starting material would be a correspondingly substituted 2-aminobenzophenone, such as 2-amino-5-bromobenzophenone.

Experimental Protocols for Characterization

The characterization of synthesized benzodiazepine derivatives typically involves a suite of analytical techniques to confirm the structure and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure, confirming the positions of substituents on the aromatic rings and the benzodiazepine core.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can further confirm its structure.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the amide carbonyl (C=O) and N-H bonds in the benzodiazepine ring.

  • Melting Point Analysis: A sharp melting point range is a good indicator of the purity of the crystalline compound.

  • Chromatographic Methods (HPLC, TLC): Used to assess the purity of the synthesized compound and to monitor the progress of the reaction.

Conclusion and Future Directions

This guide has instead provided a comprehensive overview of the available data for a closely related, well-characterized isomer, 7-bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS 2894-61-3), to serve as a valuable reference for researchers working with similar molecular scaffolds.

For future research, the unambiguous synthesis and characterization of 5-(2-Bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one would be required to determine its specific physicochemical properties. This would involve a dedicated synthetic effort followed by rigorous analytical characterization to establish its structure and purity, at which point a correct CAS number could be assigned, and its properties could be accurately documented in the scientific literature.

References

[2] Google Patents. (n.d.). Synthesis of benzodiazepines. Retrieved from

[4] PubChem. (n.d.). 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]

[5] PubChem. (n.d.). 7-Bromo-5-(2-chlorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]

[6] PubChem. (n.d.). 7-bromo-5-phenyl-1,2-dihydro-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]

[1] Wikidata. (2025, November 3). 7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][2][6]diazepin-2-one. Retrieved from [Link]

[3] Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Retrieved from [Link]

Sources

In-Depth Technical Guide to the Cytotoxicity of Nitrogen Mustard Carbamates Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the synthesis, mechanism of action, and cytotoxic evaluation of nitrogen mustard carbamates as potential anticancer agents. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.

I. Introduction: The Rationale for Nitrogen Mustard Carbamates in Oncology

Nitrogen mustards represent one of the oldest classes of chemotherapeutic agents, with their cytotoxic effects first observed in the 1940s.[1][2] Their clinical utility, however, has been hampered by a lack of selectivity for cancer cells, leading to significant side effects.[3][4] This has driven the development of numerous analogs designed to enhance tumor-specific targeting and reduce off-target toxicity.[5]

The core of this guide focuses on a promising subclass: nitrogen mustard carbamates . The incorporation of a carbamate moiety serves a dual purpose. Firstly, it can act as a prodrug strategy, where the carbamate linkage is designed to be cleaved under specific physiological conditions, such as the tumor microenvironment, to release the active cytotoxic agent.[6][7] Secondly, the carbamate group can modify the physicochemical properties of the parent nitrogen mustard, influencing its solubility, membrane permeability, and overall pharmacokinetic profile.[5] This strategic modification aims to improve the therapeutic index of these potent alkylating agents.

II. Mechanism of Action: DNA Alkylation and Apoptosis Induction

The cytotoxic activity of nitrogen mustards is primarily attributed to their ability to alkylate DNA.[3][8] The process is initiated by an intramolecular cyclization of one of the 2-chloroethyl side chains, forming a highly reactive aziridinium ion.[2][3] This electrophilic intermediate is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine.[3][8]

The bifunctional nature of nitrogen mustards allows for a second alkylation event, leading to the formation of interstrand or intrastrand cross-links in the DNA.[8][9] These cross-links are particularly cytotoxic as they physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3][9]

The carbamate moiety in these derivatives is not directly involved in the alkylation reaction itself. Instead, its role is to modulate the delivery and activation of the nitrogen mustard warhead. For instance, in some designs, the carbamate acts as a cleavable linker, releasing the active nitrogen mustard upon enzymatic or chemical hydrolysis.[6][7]

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Alkylation Cascade cluster_2 Induction of Apoptosis NM_Carbamate Nitrogen Mustard Carbamate (Prodrug) Active_NM Active Nitrogen Mustard NM_Carbamate->Active_NM Enzymatic/Chemical Cleavage Aziridinium Aziridinium Ion (Reactive Intermediate) Active_NM->Aziridinium Intramolecular Cyclization DNA_Adduct DNA Mono-adduct (N7-Guanine) Aziridinium->DNA_Adduct Nucleophilic Attack by DNA ICL Interstrand Cross-link (Cytotoxic Lesion) DNA_Adduct->ICL Second Alkylation Event Apoptosis Apoptosis ICL->Apoptosis Blocks Replication & Transcription

Caption: Mechanism of action of nitrogen mustard carbamates.

III. Synthesis of Nitrogen Mustard Carbamates: A General Approach

The synthesis of nitrogen mustard carbamates typically involves the coupling of a nitrogen mustard derivative with a suitable carrier molecule via a carbamate linkage. A common strategy employs a carbamoyl chloride intermediate.

Step 1: Formation of the Carbamoyl Chloride A secondary amine, such as bis(2-chloroethyl)amine, is reacted with phosgene or a phosgene equivalent to generate the corresponding carbamoyl chloride. This intermediate is highly reactive and serves as the activated species for the subsequent carbamoylation reaction.[10]

Step 2: Carbamoylation of the Carrier Molecule The carbamoyl chloride is then reacted with a hydroxyl or amino group on a carrier molecule in the presence of a non-nucleophilic base.[10] The carrier molecule can be a steroid, a natural product, or another moiety designed to enhance tumor targeting or modulate physicochemical properties.[1][4]

G NM_Amine Bis(2-chloroethyl)amine Carbamoyl_Chloride N,N-Bis(2-chloroethyl) carbamoyl chloride NM_Amine->Carbamoyl_Chloride Phosgene Phosgene (COCl2) Phosgene->Carbamoyl_Chloride NM_Carbamate Nitrogen Mustard Carbamate Carbamoyl_Chloride->NM_Carbamate Carrier_OH Carrier Molecule with -OH group Carrier_OH->NM_Carbamate Base Base (e.g., Pyridine) Base->NM_Carbamate

Caption: General synthetic scheme for nitrogen mustard carbamates.

IV. In Vitro Evaluation of Cytotoxicity

A critical step in the development of novel nitrogen mustard carbamates is the in vitro assessment of their cytotoxic activity against a panel of cancer cell lines. The choice of cell lines is crucial and should ideally represent a variety of cancer types with different genetic backgrounds. Commonly used cell lines for this purpose include:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.

  • MDA-MB-231: A triple-negative human breast adenocarcinoma cell line, often used to represent a more aggressive breast cancer phenotype.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line.

The primary endpoint of these assays is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

A. Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the nitrogen mustard carbamate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

B. Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

To confirm that cell death is occurring via apoptosis, an Annexin V/PI staining assay followed by flow cytometry is performed. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol:

  • Cell Treatment: Treat cells with the nitrogen mustard carbamate at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

C. Cell Cycle Analysis: Propidium Iodide Staining

Nitrogen mustard-induced DNA damage is expected to cause cell cycle arrest. This can be analyzed by staining the cells with propidium iodide, which stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase distribution (G0/G1, S, and G2/M).

Experimental Protocol:

  • Cell Treatment: Treat cells with the nitrogen mustard carbamate at its IC50 concentration for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

G cluster_0 In Vitro Cytotoxicity Workflow Cell_Culture Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, A549, HeLa) Treatment Treatment with Nitrogen Mustard Carbamate Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining (Cell Cycle Analysis) Treatment->Cell_Cycle_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptotic_Population Quantification of Apoptotic Cells Apoptosis_Assay->Apoptotic_Population Cell_Cycle_Arrest Analysis of Cell Cycle Arrest Cell_Cycle_Assay->Cell_Cycle_Arrest

Sources

Mechanistic & Regulatory Insight: Genotoxicity of Bis(2-chloroethyl)amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Double-Edged Alkylator

Bis(2-chloroethyl)amine derivatives, commonly known as nitrogen mustards, represent a paradox in pharmaceutical science. They are the foundational architecture of modern chemotherapy (e.g., mechlorethamine, cyclophosphamide), yet they act as potent genotoxic impurities (GTIs) in drug synthesis.

For the drug developer, understanding the genotoxicity of this moiety is not merely a compliance checkbox; it is a study in electrophilic reactivity. This guide dissects the molecular mechanism of the "aziridinium trap," the biological cascade of interstrand crosslinking, and the regulatory frameworks (ICH M7) required to control these risks.

Molecular Mechanism: The Aziridinium Trap

The genotoxicity of bis(2-chloroethyl)amines is driven by neighboring group participation . Unlike simple alkyl halides which react via slow


 kinetics, the nitrogen lone pair performs an intramolecular nucleophilic attack on the 

-carbon, displacing the chloride ion.
The Kinetic Sequence
  • Cyclization (Rate-Limiting): Formation of the highly strained, electrophilic aziridinium ion .

  • Nucleophilic Attack: The N7 position of Guanine (in the major groove of DNA) is the primary target due to its high nucleophilicity.

  • Mono-adduct Formation: The DNA is now alkylated.[1]

  • Crosslinking: The second chloroethyl arm repeats the cycle, attacking a Guanine on the opposite strand (5'-GNC sequence preference), creating a DNA Interstrand Crosslink (ICL).

Visualization of Alkylation Pathway

The following diagram illustrates the critical transition from inert amine to cytotoxic crosslink.

NitrogenMustardMechanism Precursor Bis(2-chloroethyl)amine (Inert Precursor) Aziridinium Aziridinium Ion (Electrophilic Intermediate) Precursor->Aziridinium Intramolecular Cyclization (-Cl⁻) Monoadduct DNA Mono-adduct (Single Strand Alkylation) Aziridinium->Monoadduct Alkylation of DNA Base Guanine Guanine (N7) Nucleophile Guanine->Monoadduct Target ICL Interstrand Crosslink (Cytotoxic Lesion) Monoadduct->ICL 2nd Cyclization & Cross-linking

Figure 1: The stepwise alkylation mechanism. The formation of the aziridinium ion is the critical electrophilic event triggering genotoxicity.

Structure-Activity Relationships (SAR)[5][6]

Not all nitrogen mustards are equally genotoxic. The reactivity of the aziridinium ion is modulated by the electron density on the central nitrogen.[2]

Electronic Tuning
  • Aliphatic Mustards (e.g., Mechlorethamine): The methyl group is electron-donating (

    
     effect), increasing the nucleophilicity of the nitrogen.[2] This leads to rapid, indiscriminate aziridinium formation and high toxicity.
    
  • Aromatic Mustards (e.g., Chlorambucil, Melphalan): An aromatic ring acts as an electron sink (resonance delocalization). This stabilizes the lone pair, slowing aziridinium formation. These agents are less reactive and can often be administered orally.

Comparative Reactivity Table
Compound ClassR-Group SubstituentElectronic EffectReactivity (

)
Genotoxic Potency
Aliphatic Methyl (Mechlorethamine)Electron DonatingHigh (Minutes)Extreme (Vesicant)
Aromatic Phenylbutyric acid (Chlorambucil)Electron WithdrawingModerate (Hours)High (Controlled)
Phosphoramide Cyclic Phospho-ester (Cyclophosphamide)Strong E-WithdrawingLatent (Prodrug)Requires Metabolic Activation

Expert Insight: When assessing impurities, never assume an aromatic nitrogen mustard is safe. While less reactive than aliphatic analogs, they are still potent alkylators capable of exceeding the Threshold of Toxicological Concern (TTC).

Biological Consequences: The Fanconi Anemia Pathway[3][8]

The defining lesion of nitrogen mustards is the Interstrand Crosslink (ICL) .[3][4] Unlike single-strand breaks, ICLs prevent DNA strand separation, causing a complete blockade of replication forks (stalled forks).

Repair or Die

The cell recruits the Fanconi Anemia (FA) pathway to repair ICLs. If this pathway fails (or is overwhelmed), the cell undergoes apoptosis (therapeutic effect) or error-prone repair (mutagenic effect).

  • Recognition: The FANCM complex detects the stalled replication fork.

  • Unhooking: The FA core complex ubiquitinates FANCD2/FANCI, recruiting nucleases (XPF-ERCC1) to cut the DNA on either side of the crosslink ("unhooking").[5]

  • Translesion Synthesis (TLS): Specialized polymerases (Rev1, Pol

    
    ) bypass the unhooked adduct. This is the error-prone step where mutations are introduced. 
    
Signaling Cascade Diagram

FARepairPathway ICL Nitrogen Mustard ICL Blockade Fork Stalled Replication Fork ICL->Fork ATR ATR Kinase Activation Fork->ATR FACore FA Core Complex (FANCA/B/C/E/F/G/L/M) Fork->FACore ATR->FACore Phosphorylation Ubiquitination FANCD2/FANCI Monoubiquitination FACore->Ubiquitination Nucleases Nucleases (XPF-ERCC1 / SLX4) Ubiquitination->Nucleases Recruitment Outcome DSB Formation & Translesion Synthesis Nucleases->Outcome Unhooking Mutation Genomic Instability (Mutation/Chromosomal Aberration) Outcome->Mutation Error-Prone Repair

Figure 2: The Fanconi Anemia pathway response to Nitrogen Mustard ICLs. The "Unhooking" step generates Double Strand Breaks (DSBs), leading to potential mutagenesis.

Experimental Protocols for Assessment

To validate the genotoxicity of a bis(2-chloroethyl)amine derivative, standard assays must be adapted for alkylating stability.

Protocol A: Modified Ames Test (OECD 471)

Standard Ames tests may fail if the alkylator hydrolyzes before entering the bacteria.

  • Strain Selection: Use Salmonella typhimurium TA100 and TA1535 . These strains carry base-pair substitution mutations sensitive to alkylating agents targeting GC pairs.

  • Solvent System: Avoid protic solvents (water/methanol) for stock solutions if the derivative is highly reactive. Use anhydrous DMSO or DMA and prepare immediately before use.

  • Pre-incubation Method:

    • Mix bacteria + test substance + S9 mix (if metabolic activation is needed).

    • Incubate at 37°C for 20 minutes before adding top agar.

    • Rationale: This maximizes the interaction between the short-lived aziridinium ion and the bacterial DNA before the agar solidifies and diffusion slows.

Protocol B: In Vitro Micronucleus Assay (OECD 487)

Detects chromosomal aberrations (clastogenicity) caused by DSBs.

  • Cell Line: CHO-K1 or TK6 lymphoblastoid cells.

  • Exposure: Short treatment (3-6 hours) is usually sufficient due to rapid reactivity.

  • Cytochalasin B: Add to block cytokinesis.

  • Scoring: Count micronuclei in binucleated cells.

    • Success Criterion: A dose-dependent increase in micronuclei indicates clastogenicity (chromosomal breakage), a hallmark of nitrogen mustards.

Regulatory Framework & Control Strategy

Under ICH M7 (R2) , nitrogen mustards are treated with high scrutiny.

Classification
  • Class 1: Known mutagenic carcinogens (e.g., Cyclophosphamide, Chlorambucil).

  • Class 2: Known mutagens with unknown carcinogenicity (many synthesis intermediates).

  • Class 3: Alerting structure (bis-chloroethyl) unrelated to the drug substance, no mutagenicity data.

Acceptable Limits

If the compound is a known carcinogen (Class 1), the limit is derived from the Compound Specific Acceptable Intake (AI) based on carcinogenic potency (TD50).

If it is a Class 2 or 3 impurity without specific cancer data, the Threshold of Toxicological Concern (TTC) applies:

  • Lifetime Exposure:

    
    .[6]
    
  • Less than Lifetime (LTL): Higher limits permitted (e.g.,

    
     for < 1 month treatment).
    

Critical Note: While ICH M7 defines a specific "Cohort of Concern" (aflatoxins, N-nitroso, alkyl-azoxy) that requires limits lower than the TTC, nitrogen mustards generally fall under the standard TTC or specific AI. However, due to their potency, ALARP (As Low As Reasonably Practicable) principles should always be applied in process chemistry.

References

  • BenchChem. (2025).[1][4] Application Notes and Protocols for DNA Cross-linking with Bis(2-chloroethyl)amine hydrochloride. Retrieved from 4

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[7][8] Retrieved from 7

  • Deans, A. J., & West, S. C. (2011).[9] DNA interstrand crosslink repair and cancer. Nature Reviews Cancer. Retrieved from 9

  • International Council for Harmonisation (ICH). (2023).[10][6] M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from 11[10][6]

  • Fanconi Anemia Research Fund. (n.d.). The Fanconi Anemia DNA Repair Pathway. Retrieved from 5

Sources

preliminary in vitro evaluation of novel nitrogen mustard compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Nitrogen Mustard Compounds

Executive Summary

The development of novel nitrogen mustard-based anticancer agents relies on enhancing selectivity and overcoming chemoresistance while maintaining the potent DNA-alkylating properties of the pharmacophore. As a Senior Application Scientist, I have designed this whitepaper to outline a robust, self-validating in vitro evaluation pipeline. This guide transcends basic procedural lists by detailing the mechanistic causality behind each assay, ensuring that researchers can accurately profile cytotoxicity, quantify DNA interstrand crosslinks (ICLs), and map the subsequent DNA damage response (DDR).

Mechanistic Grounding: The Alkylation Paradigm

Nitrogen mustards are polyfunctional alkylating agents characterized by their ability to form covalent adducts with DNA[1]. The defining feature of their mechanism is the intramolecular cyclization of the bis(2-chloroethyl)amine moiety at physiological pH, yielding a highly reactive, electrophilic aziridinium ion[1]. This intermediate preferentially attacks electron-rich nucleophilic sites on DNA, predominantly the N7 position of guanine[1].

While mono-adducts are common, the critical cytotoxic lesion is the DNA interstrand crosslink (ICL)[1]. ICLs covalently bind the two DNA strands together, presenting an absolute physical barrier to the replisome and RNA polymerase, thereby stalling DNA replication and transcription, ultimately triggering apoptosis[1].

Mechanism M1 Nitrogen Mustard Prodrug M2 Aziridinium Ion Formation (Electrophilic Intermediate) M1->M2 M3 Alkylation of N7-Guanine M2->M3 M4 DNA Interstrand Crosslink (ICL) M3->M4 M5 Replication Fork Stalling M4->M5 M6 ATM/ATR Kinase Activation M5->M6 M7 H2AX Phosphorylation (γ-H2AX) M6->M7

Mechanistic pathway from aziridinium ion formation to DNA damage response signaling.

The Evaluation Pipeline

To validate a novel nitrogen mustard, we employ a three-tiered orthogonal approach. We first establish baseline metabolic toxicity, followed by direct physical measurement of DNA crosslinking, and conclude with the quantification of the downstream cellular signaling response.

Workflow A Novel Compound Library B Phase 1: Cytotoxicity (MTT Assay) A->B C Phase 2: DNA Damage (Modified Comet) B->C D Phase 3: DSB Signaling (γ-H2AX Flow) C->D

Three-tiered in vitro evaluation pipeline for novel alkylating agents.

Phase 1: Cytotoxicity Profiling via MTT Assay

Causality & Rationale: Before investigating specific DNA damage, we must establish the global anti-proliferative potency (IC50) of the novel compound. The MTT assay is utilized because it measures NAD(P)H-dependent cellular oxidoreductase enzyme activity, which serves as a highly reliable surrogate for the number of viable, metabolically active cells[2].

Protocol: High-Throughput MTT Viability Assay

  • Cell Seeding: Seed target cancer cell lines (e.g., A549, K562) in 96-well flat-bottom microplates at a density of

    
     cells/well in 100 µL of appropriate culture medium[2]. Incubate overnight at 37°C, 5% CO2 to allow for adherence and logarithmic growth.
    
  • Compound Treatment: Aspirate media and apply the novel nitrogen mustard compounds in a serial dilution gradient (e.g., 0.1 µM to 100 µM) in serum-free media to prevent protein binding interference. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Melphalan)[3]. Incubate for 48–72 hours.

  • MTT Labeling: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS, filter-sterilized) directly to each well[2].

  • Metabolic Reduction: Incubate the microplate for 4 hours at 37°C. Expert Insight: During this time, viable cells reduce the yellow tetrazolium salt into insoluble purple formazan crystals[2].

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 100 µL of DMSO to each well to solubilize the crystals. Shake the plate on an orbital shaker for 15 minutes protected from light.

  • Quantification: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background plate noise) using a multi-well spectrophotometer[2]. Calculate IC50 using non-linear regression analysis.

Phase 2: Quantifying ICLs via Modified Alkaline Comet Assay

Causality & Rationale: Standard alkaline comet assays detect single-strand breaks (SSBs) and alkali-labile sites, where damaged DNA migrates out of the nucleus to form a "comet tail"[4]. However, nitrogen mustards primarily cause crosslinks, which actually prevent DNA migration[5]. Therefore, we employ a Modified Alkaline Comet Assay . By exposing cells to a fixed dose of ionizing radiation immediately before lysis, we induce random SSBs. If the novel drug has successfully formed ICLs, these crosslinks will retard the radiation-induced DNA migration. The decrease in the comet tail moment relative to the irradiated control is directly proportional to the extent of crosslinking[5].

Protocol: Modified Alkaline Comet Assay for Crosslinks

  • Treatment & Harvesting: Treat cells with the IC50 concentration of the novel compound for 1 hour, then wash and incubate in drug-free media for 16 hours to allow for peak crosslink formation. Harvest cells into a single-cell suspension (

    
     cells/mL)[5].
    
  • Irradiation (The Modification): Irradiate the cell suspension with a fixed dose of X-rays or gamma rays (e.g., 10 Gy) on ice to induce a standardized level of random DNA strand breaks[5].

  • Embedding: Mix 10 µL of the cell suspension with 90 µL of 0.8% Low Melting Point (LMP) agarose (kept at 37°C). Spread immediately onto a frosted microscope slide pre-coated with 1% normal melting agarose. Cover with a coverslip and chill at 4°C for 10 minutes to solidify[4].

  • Lysis: Remove coverslips and submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10) overnight at 4°C[4]. Expert Insight: This removes all lipids and proteins, leaving a naked DNA "nucleoid".

  • Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Incubate in the dark for 30 minutes to allow DNA unwinding and expression of alkali-labile sites[4].

  • Electrophoresis: Run the gel at 21 V (approx. 300 mA) for 30 minutes at 4°C[4].

  • Neutralization & Staining: Wash slides three times with neutralization buffer (0.4 M Tris-HCl, pH 7.5). Stain with a fluorescent DNA dye (e.g., SYBR Gold)[4].

  • Analysis: Image using epifluorescence microscopy. Use comet scoring software to calculate the Tail Moment. Calculate the Crosslinking Index (CLI):

    
    
    

Phase 3: Mechanistic Validation via γ-H2AX Flow Cytometry

Causality & Rationale: While the comet assay proves the physical presence of crosslinks, we must verify that the cell recognizes this damage. When replication forks collide with nitrogen mustard-induced ICLs, they stall and collapse, creating DNA double-strand breaks (DSBs)[6]. The kinase ATM/ATR rapidly phosphorylates the histone variant H2AX at Serine 139 (forming γ-H2AX) over megabase chromatin domains flanking the DSB[6]. Evaluating γ-H2AX via flow cytometry (rather than microscopy) provides high-throughput, statistically robust quantification of this DNA damage response across thousands of cells, eliminating observer bias[7].

Protocol: γ-H2AX Immunofluorescence Flow Cytometry

  • Induction & Fixation: Following compound treatment (e.g., 24 hours post-exposure), trypsinize and collect cells. Fix cells by resuspending in 2% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature to crosslink cellular proteins and preserve the phosphorylated histones[8].

  • Permeabilization: Wash cells in PBS, then permeabilize using 0.5% Triton X-100 in PBS for 10 minutes[8]. This allows the bulky antibodies to access the nucleus.

  • Blocking: Incubate cells in 4% Bovine Serum Albumin (BSA) in PBS for 30 minutes to prevent non-specific antibody binding[8].

  • Primary Antibody Incubation: Resuspend the cell pellet in 100 µL of primary antibody solution (e.g., mouse monoclonal anti-phospho-Histone H2A.X Ser139, diluted 1:500 in 1% BSA/PBS). Incubate for 1 hour at room temperature or overnight at 4°C[8].

  • Secondary Antibody & DNA Staining: Wash twice with PBS. Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse) for 45 minutes in the dark. Add a DNA intercalating dye (e.g., Propidium Iodide with RNase A) to allow simultaneous cell cycle analysis.

  • Flow Cytometry Acquisition: Acquire data on a flow cytometer. Gate out debris and doublets. Measure the Mean Fluorescence Intensity (MFI) of the Alexa Fluor 488 channel specifically in the G1 or early S-phase populations to quantify the magnitude of the DSB response[8].

Quantitative Data Presentation

To synthesize the evaluation of a hypothetical library, quantitative metrics from the three phases should be consolidated. The table below demonstrates how to benchmark novel hybrids against a clinical standard.

Table 1: Consolidated In Vitro Evaluation of Novel Nitrogen Mustard Hybrids

CompoundPhase 1: Cytotoxicity IC50 (µM)Phase 2: Crosslinking Index (CLI % at 10µM)Phase 3: γ-H2AX MFI (Fold Change vs Control)
Melphalan (Standard) 12.50 ± 1.145.2% ± 3.14.2x
Novel Hybrid A 4.05 ± 0.468.5% ± 4.28.5x
Novel Hybrid B 0.50 ± 0.182.1% ± 2.814.1x

Note: Higher CLI percentages indicate a stronger inhibition of radiation-induced DNA migration, confirming superior interstrand crosslinking capability. Corresponding increases in γ-H2AX MFI validate the conversion of these crosslinks into lethal double-strand breaks.

Conclusion

The rigorous in vitro evaluation of novel nitrogen mustards requires a shift from simple viability screening to a mechanistic validation of their core pharmacodynamics. By combining the high-throughput metabolic assessment of the MTT assay[2] with the physical crosslink detection of the modified alkaline comet assay[5] and the biological damage signaling quantification of γ-H2AX flow cytometry[8], researchers can confidently select lead compounds that maximize targeted DNA damage while providing actionable data for future in vivo and clinical translation.

References

  • (PDF) Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Measurement of DNA Cross-linking in Patients on Ifosfamide Therapy Using the Single Cell Gel Electrophoresis (Comet) Assay1. AACR Journals. Available at: [Link]

  • Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. PMC - National Institutes of Health. Available at:[Link]

  • γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents. PMC - National Institutes of Health. Available at:[Link]

  • Intraclass correlation of the γ-H2AX expression analyzed by flow cytometry. ResearchGate. Available at:[Link]

  • Induction and Processing of the Radiation-Induced Gamma-H2AX Signal and Its Link to the Underlying Pattern of DSB. PLOS One. Available at:[Link]

Sources

Methodological & Application

Analytical Methods for the Characterization of Ethyl N,N-bis(2-chloroethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Part 1: Executive Summary & Compound Profile

The Analytical Challenge

Ethyl N,N-bis(2-chloroethyl)carbamate (CAS: 6078-06-4) represents a critical analytical challenge in pharmaceutical development. Structurally, it is a hybrid of urethane (ethyl carbamate) and a nitrogen mustard .

  • Toxicological Context: It is classified as a DNA-reactive alkylating agent.[1] Under ICH M7 guidelines, it falls into the "Cohort of Concern" or Class 1/2 mutagenic impurities, requiring control to extremely low levels (Threshold of Toxicological Concern - TTC: 1.5 µ g/day ) [1].

  • Chemical Stability: Unlike free nitrogen mustards (e.g., mechlorethamine), the carbamate moiety reduces the nucleophilicity of the nitrogen, slowing the formation of the reactive aziridinium ion. However, the bis(2-chloroethyl) tails remain susceptible to hydrolysis and thermal degradation, making GC analysis risky without careful optimization.

Compound Profile
PropertyData
Chemical Name Ethyl N,N-bis(2-chloroethyl)carbamate
Synonyms N,N-Bis(2-chloroethyl)urethane; Ethyl di(2-chloroethyl)carbamate
CAS Number 6078-06-4
Formula C7H13Cl2NO2
Molecular Weight 214.09 g/mol
Structure Et-O-CO-N(CH2CH2Cl)2
LogP ~2.1 (Moderate Lipophilicity)
Boiling Point ~120-130°C (at reduced pressure); Decomposes at high heat

Part 2: Strategic Analytical Approach

The selection of the analytical method depends on the phase of drug development and the required sensitivity.

  • LC-MS/MS (Triple Quadrupole): The Gold Standard for trace quantification (ppm/ppb levels) in drug substances. It avoids thermal stress and offers high selectivity.

  • GC-MS (SIM Mode): Suitable for raw material purity assessment or process intermediates where limits are higher (>500 ppm). Requires strict thermal control to prevent on-column degradation.

Diagram 1: Method Selection & Development Workflow

MethodSelection Start Start: Impurity Assessment LimitCheck Determine Target Limit (ICH M7) TTC = 1.5 µg/day Start->LimitCheck Matrix Evaluate Matrix Solubility LimitCheck->Matrix Split Select Technique Matrix->Split LCMS LC-MS/MS (ESI+) Trace Analysis (< 10 ppm) Split->LCMS High Sensitivity GCMS GC-MS (SIM) Raw Material (> 100 ppm) Split->GCMS Volatile Matrix Opt_LC Optimize MRM Transitions (Avoid Hydrolysis) LCMS->Opt_LC Opt_GC Optimize Injector Temp (Prevent Degradation) GCMS->Opt_GC Valid Validation (ICH Q2) LOD, LOQ, Linearity, Accuracy Opt_LC->Valid Opt_GC->Valid

Caption: Decision tree for selecting LC-MS/MS vs. GC-MS based on sensitivity requirements and thermal stability risks.

Part 3: Protocol 1 - High-Sensitivity LC-MS/MS (Recommended)

This protocol is designed for the detection of Ethyl N,N-bis(2-chloroethyl)carbamate at trace levels (0.5 – 10 ppm) in Active Pharmaceutical Ingredients (APIs).

Mechanistic Rationale
  • Ionization: ESI Positive mode is used.[2] The carbonyl oxygen and the nitrogen atom provide sites for protonation ([M+H]+).

  • Mobile Phase: Acidic pH is critical. It enhances ionization efficiency and suppresses the hydrolysis of the chloroethyl groups (which occurs more rapidly at neutral/basic pH).

  • Column Choice: A C18 column provides sufficient retention for this moderately lipophilic compound, separating it from polar matrix components.

Instrumentation & Conditions
ParameterSetting
System UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400, Sciex 6500, Waters Xevo)
Column Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent
Column Temp 40°C
Mobile Phase A 0.1% Formic Acid in Water (LC-MS Grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Vol 2 - 5 µL
Gradient 0-1 min: 10% B; 1-6 min: 10%→90% B; 6-8 min: 90% B; 8.1 min: 10% B (Re-equilibrate)
Mass Spectrometry Parameters (MRM)

Note: Transitions must be optimized using a reference standard. The values below are predicted based on fragmentation logic for nitrogen mustard carbamates.

  • Ion Source: ESI Positive (Spray Voltage: 3500-4500 V)

  • Precursor Ion: m/z 214.1 [M+H]+ (35Cl isotope)

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Rationale
Quantifier 214.1141.015 - 25Loss of -COOEt (Carbamate cleavage)
Qualifier 1 214.1178.110 - 15Loss of HCl (Characteristic of Cl-ethyls)
Qualifier 2 214.163.030 - 40[CH2CH2Cl]+ fragment (Nitrogen mustard tail)
Sample Preparation (Critical Step)

Objective: Solubilize the API while preventing the degradation of the impurity.

  • Diluent: Acetonitrile (ACN). Do not use water or methanol as the primary diluent to prevent solvolysis.

  • Stock Solution: Weigh 10 mg of Reference Standard into a 10 mL volumetric flask. Dilute to volume with ACN (1000 ppm).

  • Sample Solution: Weigh 50 mg of API into a 10 mL flask. Dissolve in 100% ACN. Sonicate if necessary (keep temp < 30°C).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter (Nylon filters may absorb the carbamate).

Part 4: Protocol 2 - GC-MS (Alternative for Raw Materials)

This protocol is suitable when the matrix is volatile or when the impurity levels are higher (>100 ppm).

Thermal Stability Warning

Ethyl N,N-bis(2-chloroethyl)carbamate can degrade into bis(2-chloroethyl)amine inside a hot injector port. You must perform a "temperature ramp study" on the inlet to find the maximum stable temperature.

Instrumentation & Conditions
ParameterSetting
System GC-MS (Single Quad) with EI Source
Column DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Mode Splitless (for trace) or Split 10:1 (for purity)
Inlet Temp 200°C (Do not exceed 220°C without validation)
Oven Program 60°C (1 min) → 15°C/min → 280°C (3 min)
Transfer Line 250°C
Source Temp 230°C
Detection (SIM Mode)

Full scan (50-300 amu) is useful for identification. For quantification, use SIM:

  • Target Ions: m/z 164, 178, 213 (M+).

  • Dwell Time: 100 ms per ion.

Part 5: Validation Framework (ICH Q2 & M7)

To ensure "Trustworthiness" and "Scientific Integrity," the method must be validated.

Sensitivity (LOD/LOQ)
  • Requirement: The Limit of Quantitation (LOQ) must be ≤ the Reporting Limit.

  • Calculation: If the Daily Dose is 1 g, the limit is 1.5 ppm. The LOQ should be ≤ 0.5 ppm.

  • Signal-to-Noise: LOQ ≥ 10:1 S/N; LOD ≥ 3:1 S/N.

Specificity
  • Inject the API without the impurity.

  • Inject the API spiked with the impurity.

  • Criteria: No interference at the retention time of the impurity. Use the secondary MRM transition (Qualifier) to confirm identity.

Linearity & Recovery
  • Range: From LOQ to 150% of the specification limit.

  • Recovery: Spiking experiments at 3 levels (LOQ, 100%, 150%). Acceptable range: 80-120% for trace impurities.

Part 6: Handling & Safety (Mandatory)

DANGER: This compound is a nitrogen mustard derivative.[3]

  • Engineering Controls: Handle only in a certified chemical fume hood or glovebox.

  • Deactivation: All glassware and spills should be treated with 10% Sodium Thiosulfate solution for 1 hour before disposal. Thiosulfate neutralizes the alkylating potential of the chloroethyl groups [2].

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

Part 7: Workflow Visualization

Diagram 2: Sample Preparation & Analysis Logic

SamplePrep cluster_prep Sample Preparation (Critical Control) cluster_analysis LC-MS/MS Analysis Weigh Weigh API/Standard Solvent Add Acetonitrile (NO Water/Methanol) Weigh->Solvent Mix Sonicate < 30°C Solvent->Mix Filter Filter (PTFE) Mix->Filter Inject Inject (2-5 µL) Filter->Inject Sep C18 Separation (Acidic Mobile Phase) Inject->Sep Detect MRM Detection (214 -> 141) Sep->Detect

Caption: Workflow emphasizing the exclusion of protic solvents during extraction to prevent hydrolysis.

Part 8: References

  • ICH. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[4] International Council for Harmonisation. [Link]

  • National Research Council (US). (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.[5] National Academies Press. [Link]

  • PubChem. (2024).[6][7] Ethyl N,N-bis(2-chloroethyl)carbamate Compound Summary. National Library of Medicine. [Link]

  • FDA. (2024).[8] Control of Nitrosamine Impurities in Human Drugs (Guidance for Industry). (Cited for general trace impurity control logic). [Link]

Sources

Application Notes and Protocols for the Utilization of Ethyl N,N-bis(2-chloroethyl)carbamate in Cancer Cell Culture Studies

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Ethyl N,N-bis(2-chloroethyl)carbamate in cancer cell culture studies. This document outlines the compound's mechanism of action, critical safety and handling procedures, and detailed protocols for assessing its cytotoxic and anti-proliferative effects.

Introduction: The Role of Ethyl N,N-bis(2-chloroethyl)carbamate in Oncology Research

Ethyl N,N-bis(2-chloroethyl)carbamate is a member of the nitrogen mustard family of compounds, which are potent bifunctional alkylating agents.[1] Historically, nitrogen mustards were among the first chemical agents used in cancer chemotherapy and continue to be a cornerstone of many treatment regimens.[2] The defining feature of Ethyl N,N-bis(2-chloroethyl)carbamate is the presence of two reactive 2-chloroethyl groups attached to a central nitrogen atom, which is in turn linked to an ethyl carbamate moiety.[1][3] This chemical structure confers the ability to form covalent bonds with biological macromolecules, most notably DNA.[4][5] The resulting DNA damage is highly cytotoxic, particularly to rapidly dividing cancer cells, making this compound and its analogs valuable tools for investigating the mechanisms of DNA damage response, cell cycle arrest, and apoptosis in cancer biology.[2][6]

Mechanism of Action: DNA Alkylation and Induction of Apoptosis

The cytotoxic effects of Ethyl N,N-bis(2-chloroethyl)carbamate are primarily mediated through its ability to alkylate DNA.[4] This process is initiated by an intramolecular cyclization of one of the chloroethyl arms to form a highly strained and electrophilic aziridinium ion.[1][5] This reactive intermediate then readily attacks nucleophilic sites on DNA bases, with a strong preference for the N7 position of guanine.[4]

As a bifunctional agent, the second chloroethyl arm can undergo a similar cyclization and alkylate another guanine base.[7] This can result in the formation of either intrastrand cross-links (linking two guanines on the same DNA strand) or, more critically, interstrand cross-links (ICLs) that covalently link the two strands of the DNA double helix.[4][7] These ICLs are particularly cytotoxic lesions as they physically prevent the separation of the DNA strands, a process essential for both DNA replication and transcription.[4][8]

The cellular response to this extensive DNA damage is the activation of complex signaling pathways. The DNA damage response (DDR) pathway, often involving kinases such as ATM and ATR, is triggered.[4] This leads to the phosphorylation of downstream effectors like the checkpoint kinases Chk1 and Chk2, which in turn can activate the tumor suppressor protein p53.[4] The activation of these pathways can lead to several cellular outcomes, primarily cell cycle arrest, to allow time for DNA repair.[4] However, if the damage is too severe and cannot be repaired, the cell is directed towards programmed cell death, or apoptosis.[4][9][10]

Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage Induction cluster_2 Cellular Response A Ethyl N,N-bis(2-chloroethyl)carbamate B Intramolecular Cyclization A->B C Formation of Aziridinium Ion B->C D Alkylation of Guanine (N7) C->D E Formation of Monoadducts D->E F Interstrand & Intrastrand Cross-links (ICLs) E->F G DNA Damage Response (ATM/ATR Activation) F->G H Checkpoint Kinase Activation (Chk1/Chk2) G->H I p53 Activation H->I J Cell Cycle Arrest (G2/M Phase) I->J K Apoptosis Induction I->K Experimental_Workflow A Maintain Cancer Cell Line in Culture B Seed Cells in Multi-well Plates A->B C Treat with Serial Dilutions of Ethyl N,N-bis(2-chloroethyl)carbamate B->C D Incubate for Desired Time Period (e.g., 24-72h) C->D E Perform Downstream Assays D->E F Cytotoxicity Assay (e.g., MTT) E->F G Apoptosis Assay (e.g., Annexin V) E->G H Cell Cycle Analysis (e.g., PI Staining) E->H

Caption: General experimental workflow for in vitro cell-based assays.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of the compound on cell viability and is used to determine the IC50 value. [4] Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • 96-well flat-bottom tissue culture plates

  • Ethyl N,N-bis(2-chloroethyl)carbamate stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight. [4]2. Drug Treatment: Prepare serial dilutions of the compound in complete medium from the stock solution. Carefully remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. [4]5. Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization. [4]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use non-linear regression to determine the IC50 value. [4]

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • 6-well tissue culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the compound at predetermined concentrations (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells (from the initial medium) with the detached cells.

  • Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • 6-well tissue culture plates

  • Cold 70% ethanol

  • PBS

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol.

  • Cell Harvesting: Harvest adherent cells using trypsin and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

Troubleshooting

  • Low Drug Potency/High IC50:

    • Verify the purity and integrity of the compound.

    • Ensure the stock solution was prepared and stored correctly.

    • The selected cell line may be resistant; consider using a different cell line.

  • High Variability in Assays:

    • Ensure consistent cell seeding density.

    • Check for pipetting accuracy.

    • Minimize edge effects in 96-well plates by not using the outer wells or by filling them with sterile PBS.

  • No Apoptosis Detected:

    • The incubation time may be too short or too long. Perform a time-course experiment.

    • The drug concentration may be too low. Try higher concentrations.

    • The cell line may undergo a different form of cell death (e.g., necrosis or autophagy).

References

  • Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Benchchem. (n.d.). A Comparative Guide to N,N-Bis(2-chloroethyl)carbamoyl Chloride and Other Crosslinking Agents.
  • Apollo Scientific. (2023, March 12). Ethyl carbamate.
  • The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ.
  • MDPI. (2024, September 10). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy.
  • ResearchGate. (2025, August 6). Ethyl carbamate induces cell death through its effects on multiple metabolic pathways.
  • Johnston, T. P., et al. (1984). Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of Medicinal Chemistry, 27(11), 1422-6.
  • Botyánszki, J., et al. (1999). Synthesis and cytotoxic activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)
  • PubChemLite. (n.d.). Ethyl n,n-bis(2-chloroethyl)carbamate (C7H13Cl2NO2).
  • PubMed. (n.d.). Biochemical and cytotoxic properties of the isomeric forms of N,N'-bis[N-2-chloroethyl)-N-nitrosocarbamoyl] cystamine.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Boc-N,N-bis(2-chloroethyl)amine in Cell Culture.
  • MDPI. (2023, September 30). Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents.
  • MDPI. (2022, August 7). Synthesis of Four Steroidal Carbamates with Antitumor Activity against Mouse Colon Carcinoma CT26WT Cells: In Vitro and In Silico Evidence.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - Tert-butyl bis(2-chloroethyl)carbamate.
  • PubMed. (2010, May 15). Mechanisms of lung tumorigenesis by ethyl carbamate and vinyl carbamate.
  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1655 - ETHYLBIS(2-CHLOROETHYL)AMINE.
  • ResearchGate. (n.d.). IC 50 values of compounds investigated in the four tumor cell lines,....
  • Environmental Analysis Health and Toxicology. (2022, October 28). Title of the article.
  • PubMed. (2014, January 15). Carbamate pesticide-induced apoptosis and necrosis in human natural killer cells.
  • Unknown source. (n.d.). BE(2)C (ATCC number CRL2268) cell culture and formaldehyde crosslinking.
  • Benchchem. (n.d.). Ethyl bis(2-bromoethyl)carbamate: A Comprehensive Technical Guide to its Structure Elucidation.
  • Taylor & Francis. (n.d.). Ethyl carbamate – Knowledge and References.
  • Oncohema Key. (2016, May 27). Alkylating Agents.
  • Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving N,N-Bis(2-chloroethyl)carbamoyl Chloride.
  • PubMed. (2010, March 15). N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU)-induced Apoptosis of Neural Progenitor Cells in the Developing Fetal Rat Brain.
  • Wikipedia. (n.d.). Alkylating antineoplastic agent.
  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines.
  • Scientific Research Publishing. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.
  • Royal Society of Chemistry. (n.d.). Cytotoxic compounds. Part XVII. o-, m-, and p-(Bis-2-chloroethylamino)phenol, p-[N-(2-chloroethyl)methylamino]phenol, NN-bis-2-chloroethyl-p-phenylenediamine, and NN-bis-2-chloroethyl-N′-methyl-p-.
  • PMC. (n.d.). N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU)-induced Apoptosis of Neural Progenitor Cells in the Developing Fetal Rat Brain.
  • MDPI. (2020, May 28). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation.

Sources

formulation of Ethyl N,N-bis(2-chloroethyl)carbamate for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Formulation of Ethyl N,N-bis(2-chloroethyl)carbamate for Preclinical Studies

Abstract

This comprehensive guide provides a detailed framework for the formulation of Ethyl N,N-bis(2-chloroethyl)carbamate, a potent nitrogen mustard alkylating agent, for preclinical research. Nitrogen mustards are a class of cytotoxic compounds pivotal in cancer chemotherapy, yet their inherent reactivity and poor aqueous solubility present significant formulation challenges.[1][2][3] This document outlines a systematic approach, from initial physicochemical characterization and stability assessments to the development of viable parenteral formulations. We delve into the rationale behind solvent and excipient selection, provide step-by-step protocols for solubility screening and HPLC-based quality control, and emphasize the critical safety measures required when handling such cytotoxic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to advance novel nitrogen mustard compounds through the preclinical pipeline.

Introduction: The Formulation Challenge of Nitrogen Mustards

Ethyl N,N-bis(2-chloroethyl)carbamate belongs to the nitrogen mustard family of bifunctional alkylating agents.[1][4] Its cytotoxic mechanism of action involves the formation of a highly reactive aziridinium ion, which subsequently alkylates nucleophilic sites on DNA, primarily the N7 position of guanine.[1][2] This leads to the formation of DNA interstrand cross-links (ICLs), which impede DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells.[1][4]

Despite its therapeutic potential, the compound's structure presents two primary formulation hurdles:

  • Poor Aqueous Solubility: The ethyl carbamate and bis(2-chloroethyl) moieties confer a lipophilic character, suggesting low solubility in simple aqueous vehicles required for parenteral administration.

  • Chemical Instability: The bis(2-chloroethyl)amino group is highly susceptible to hydrolysis in aqueous environments.[5] Furthermore, the carbamate ester linkage can also undergo hydrolytic degradation.[6] This instability complicates manufacturing, storage, and in vivo delivery, as the active pharmaceutical ingredient (API) can degrade before reaching its target.

Overcoming these challenges is paramount for obtaining reliable and reproducible data in preclinical toxicology and efficacy studies. This guide provides a logical workflow to develop a stable and effective formulation.

Pre-formulation Assessment: Characterizing the API

Before any formulation can be developed, a thorough understanding of the API's fundamental physicochemical properties is essential. This phase aims to identify critical attributes that will govern formulation strategy.

Physicochemical Properties

A summary of the known and predicted properties of Ethyl N,N-bis(2-chloroethyl)carbamate is presented below.

PropertyValue / PredictionSource
Molecular FormulaC₇H₁₃Cl₂NO₂[7]
Molecular Weight214.09 g/mol [7]
Predicted XlogP1.7[7]
AppearanceExpected to be a colorless to yellow liquid or semi-solid[8][9]
Chemical ClassNitrogen Mustard, Carbamate Ester[1][3]

The positive XlogP value suggests a lipophilic nature and likely poor water solubility, necessitating the use of solubility-enhancing techniques.[10][11]

Solubility Screening

The first experimental step is to determine the compound's solubility in a range of pharmaceutically acceptable solvents and co-solvents. This data directly informs the selection of a suitable vehicle system.

  • Preparation: Add an excess amount of Ethyl N,N-bis(2-chloroethyl)carbamate (e.g., 20-50 mg) to a series of 2 mL glass vials.

  • Solvent Addition: Add 1 mL of each test solvent (see Table 2 for suggestions) to the respective vials.

  • Equilibration: Tightly cap the vials and place them on a rotating mixer or shaker at ambient temperature (20-25°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid material is disturbed.

  • Dilution & Analysis: Dilute the supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method (see Section 5). Quantify the dissolved drug concentration using a validated HPLC-UV method.

Solvent / VehicleDielectric Constant (approx.)Solubility (mg/mL)Observations
Purified Water80.1TBDLow solubility expected
0.9% Saline80TBDLow solubility expected
Ethanol24.6TBDHigher solubility expected
Propylene Glycol (PG)32.0TBDModerate solubility expected
Polyethylene Glycol 400 (PEG 400)12.5TBDGood solubility expected
N,N-Dimethylacetamide (DMA)37.8TBDHigh solubility expected
Dimethyl Sulfoxide (DMSO)47.0TBDHigh solubility expected
(TBD = To Be Determined experimentally)
(Dielectric constants sourced from[12])

G cluster_0 A Start: API Received B Perform Solubility Screen in various solvents (Protocol 1) C Solubility > Target Dose? D Select simplest vehicle (e.g., Saline/D5W) E Evaluate Co-solvent Systems (e.g., PEG400, PG, DMA) F Proceed to Stability Assessment

Preliminary Stability Assessment

Given the reactive nature of the bis(2-chloroethyl)amino moiety, assessing the compound's stability in a promising vehicle is a critical, parallel step.[5] A simple co-solvent system is often a good starting point.

  • Formulation Preparation: Prepare a solution of Ethyl N,N-bis(2-chloroethyl)carbamate at the target concentration in a selected vehicle (e.g., 20% PEG 400 in saline).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot, dilute appropriately, and analyze via HPLC to determine the initial concentration and purity (100% reference).

  • Incubation: Dispense the remaining solution into sealed glass vials and store under different conditions:

    • Refrigerated (2-8°C)

    • Ambient Temperature (20-25°C)

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), remove a vial from each condition.

  • Sample Processing: Dilute an aliquot and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining relative to the T=0 sample. Monitor for the appearance of new degradation peaks in the chromatogram. A stable formulation should retain >95% of the initial concentration over the desired study duration (e.g., 8 hours).

Formulation Development Strategies

Based on the pre-formulation data, a suitable formulation strategy can be selected. For a poorly water-soluble and reactive compound like Ethyl N,N-bis(2-chloroethyl)carbamate, a non-aqueous or co-solvent approach is often the most direct path for early-stage preclinical studies.

Co-solvent Systems

This is the most common and straightforward approach for increasing the solubility of non-polar compounds for parenteral administration.[13][14][15] By blending water with miscible organic solvents, the polarity of the vehicle is reduced, enhancing the solubilization of lipophilic drugs.

Rationale: Solvents like PEG 400, propylene glycol, and N,N-Dimethylacetamide (DMA) are excellent solubilizers and are generally well-tolerated in preclinical species at appropriate concentrations.[14][16] A combination of these can often achieve high drug loading while minimizing the toxicity associated with any single solvent.[17] For instance, a vehicle of 20% DMA, 40% PG, and 40% PEG-400 (DPP) has been successfully used to solubilize poorly soluble compounds for intravenous preclinical screening.[16][17]

  • Weigh API: Accurately weigh the required amount of Ethyl N,N-bis(2-chloroethyl)carbamate and place it in a sterile glass beaker or vial.

  • Add Organic Solvent: Add the primary organic solvent with the highest expected solvating power (e.g., DMA or DMSO) and vortex or stir until the API is fully dissolved.

  • Add Co-solvents: Sequentially add the other organic co-solvents (e.g., PEG 400, Propylene Glycol) and mix until the solution is homogeneous.

  • Add Aqueous Component: If required, slowly add the aqueous portion (e.g., Saline or 5% Dextrose in Water) while stirring to avoid precipitation.

  • Final QC: Verify the final volume and perform quality control checks for appearance (clarity), pH, and drug concentration (see Section 5).

  • Sterilization: For administration, filter the final solution through a 0.22 µm sterile syringe filter (ensure filter compatibility with the solvents used).

Other Potential Strategies

While co-solvent systems are primary candidates, other advanced techniques can be considered if solubility or stability issues persist:

  • Micellar Solutions: Utilizing non-ionic surfactants like Polysorbate 80 or Solutol HS 15 to form micelles that encapsulate the drug.[10][14]

  • Lipid-Based Formulations: Emulsions or liposomes can be used, though their complexity often reserves them for later-stage development.[13][14]

Formulation IDCompositionRationale
F110% DMSO, 40% PEG 400, 50% SalineCommon ternary system balancing solubility and tolerability.
F220% DMA, 40% PG, 40% PEG 400A robust organic system for highly insoluble compounds, may require slow infusion.[16][17]
F35% Solutol HS 15 in D5WA surfactant-based aqueous system to minimize organic solvent load.
F430% Hydroxypropyl-β-Cyclodextrin in WaterComplexation approach to enhance aqueous solubility.[14]

G

Final Formulation Quality Control

Once a lead formulation is identified, it must be prepared and characterized to ensure it meets predefined specifications for safety and efficacy.

Quality AttributeSpecificationMethod
Appearance Clear, colorless solution, free of visible particulatesVisual Inspection
pH 5.0 - 7.5 (or as required for stability)pH Meter
Potency (Assay) 90.0% - 110.0% of target concentrationHPLC-UV (Section 5)
Purity Parent Peak Area >95.0%No single impurity >2.0%HPLC-UV (Section 5)
Sterility Pass0.22 µm Filtration

Analytical Method for Potency and Purity

A robust, stability-indicating HPLC method is required to quantify the drug and resolve it from potential degradants, excipients, and impurities.[18]

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan for max absorbance (e.g., 230-260 nm range).

  • Sample Preparation: Dilute the formulation in the mobile phase (50:50 A:B) or acetonitrile to a final concentration of ~0.1 mg/mL.

  • Quantification: Use a multi-point calibration curve prepared from a reference standard of Ethyl N,N-bis(2-chloroethyl)carbamate.

G

Safety and Handling Precautions

Ethyl N,N-bis(2-chloroethyl)carbamate is a cytotoxic and potentially mutagenic compound and must be handled with extreme care.[19]

  • Engineering Controls: All handling of the pure API and concentrated solutions must be performed within a certified chemical fume hood or a biological safety cabinet.[19][20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, double nitrile gloves, and safety goggles.[20]

  • Waste Disposal: All contaminated materials (vials, tips, gloves, etc.) must be disposed of as hazardous chemical waste according to institutional guidelines.

  • Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area and follow established institutional procedures for hazardous chemical cleanup.

References

  • Park, K. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Technology. [Link]

  • Strickley, R. G. (2004, February 15). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Valentine, J. M., et al. (2016, November 15). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 82, 55-62. [Link]

  • Lemire, S. W., et al. (2004). Quantitative Determination of the Hydrolysis Products of Nitrogen Mustards in Human Urine by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 28(5), 337–343. [Link]

  • ResearchGate. (2025, August 9). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat | Request PDF. [Link]

  • PubChem. Ethyl n,n-bis(2-chloroethyl)carbamate. [Link]

  • Kurtz, A. J., & Basu, A. K. (2012). Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies. Methods in Molecular Biology, 920, 349–363. [Link]

  • Baygildiev, T. K., et al. (2019). Determination of nitrogen mustard metabolites in urine using high-performance liquid chromatography and high-resolution mass spectrometry. Industrial laboratory. Diagnostics of materials, 85(9), 903-909. [Link]

  • Wikipedia. Nitrogen mustard. [Link]

  • Jackson, R., et al. (2018). The Nitrogen Mustards. Lirias. [Link]

  • Chemsrc. tert-Butyl bis(2-chloroethyl)carbamate | CAS#:118753-70-1. [Link]

  • Inchem.org. ICSC 1655 - ETHYLBIS(2-CHLOROETHYL)AMINE. [Link]

  • MDPI. (2021, February 19). Evolution of Nitrogen-Based Alkylating Anticancer Agents. [Link]

  • ChemBK. N-Boc-N,N-bis(2-chloroethyl)amine. [Link]

  • ResearchGate. (2023). Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. [Link]

  • University of Wisconsin-Madison. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Methylcarbamate Pesticides via Post-Column Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Environmental Monitoring Professionals Methodology Alignment: U.S. EPA Method 531.2

Introduction & Regulatory Context

N-methylcarbamates and N-methylcarbamoyloximes are broad-spectrum pesticides extensively utilized in global agriculture. Due to their high solubility in water, these compounds frequently leach into ground and surface water reservoirs, posing severe neurotoxic risks by reversibly inhibiting the enzyme acetylcholinesterase[1][2].

To monitor these contaminants, the U.S. Environmental Protection Agency (EPA) established Method 531.2, which dictates the measurement of carbamates in drinking water and raw surface water[3]. This application note details an optimized, self-validating analytical protocol for carbamate quantification using High-Performance Liquid Chromatography (HPLC) coupled with post-column derivatization (PCD) and fluorescence detection (FLD).

Scientific Rationale & Mechanistic Insights

As an analytical scientist, selecting the correct chromatographic and detection modalities requires understanding the physicochemical limitations of the target analytes.

The Analytical Challenge: Why HPLC over GC?

Gas chromatography (GC) is generally preferred for volatile pesticides; however, N-methylcarbamates are thermally labile. Vaporization within a GC injection port leads to severe thermal degradation, rendering GC-MS unsuitable for intact carbamate analysis without complex pre-column derivatization[1]. Consequently, reversed-phase HPLC (RP-HPLC) is the gold standard for separation.

The Necessity of Post-Column Derivatization (PCD)

While HPLC solves the thermal degradation issue, carbamates lack strong native UV chromophores. Direct UV detection fails to offer the sensitivity or specificity required for trace environmental analysis (sub-ppb levels) due to severe matrix interferences[1].

To overcome this, a two-stage post-column derivatization is employed[3]:

  • Alkaline Hydrolysis: The column eluent is mixed with a strong base (0.075 N NaOH) at elevated temperatures (80–100 °C). This cleaves the carbamate ester bond, releasing methylamine.

  • Fluorescent Tagging: The methylamine intermediate reacts with o-phthalaldehyde (OPA) and a nucleophilic thiol (e.g., 2-mercaptoethanol) at room temperature to form a highly fluorescent 1-alkylthio-2-methylisoindole derivative.

Reaction Carbamate N-Methylcarbamate (Non-Fluorescent Analyte) Methylamine Methylamine (Primary Amine) Carbamate->Methylamine 0.075 N NaOH 80-100 °C (Hydrolysis) Isoindole 1-Alkylthio-2-methylisoindole (Highly Fluorescent Product) Methylamine->Isoindole OPA + 2-Mercaptoethanol Room Temperature

Two-stage post-column derivatization reaction mechanism for N-methylcarbamates.

Experimental Protocol & Self-Validating Workflows

This section outlines a robust, step-by-step methodology designed to ensure data integrity and prevent false positives/negatives.

Sample Collection and Preservation (Causality of Reagents)

Environmental water samples are highly reactive matrices. Without proper preservation, carbamates degrade rapidly before reaching the laboratory.

  • Dechlorination: Add Sodium Thiosulfate (

    
    ) to the sample vial. Reasoning: Residual free chlorine oxidizes analytes like aldicarb to their sulfoxide and sulfone derivatives, skewing the original concentration profile[3].
    
  • pH Adjustment: Add Potassium Dihydrogen Citrate (

    
    ) as a dry solid to buffer the sample to 
    
    
    
    . Reasoning: Carbamates such as oxamyl, 3-hydroxycarbofuran, and carbaryl are highly susceptible to base-catalyzed hydrolysis. A pH of 3.8 stabilizes the ester bonds indefinitely during storage[3].
HPLC & Derivatization System Parameters

Modern methodologies replace the traditional 4 µm columns with high-efficiency 3 µm columns (e.g.,


) to sharpen peaks and enhance sensitivity[4].

Step-by-Step HPLC Workflow:

  • Injection: Inject

    
     of the filtered (
    
    
    
    PTFE) and preserved aqueous sample directly into the HPLC[3].
  • Separation: Utilize a C18 Carbamate-specific column maintained at

    
    .
    
  • Ternary Gradient Elution: Use Water, Methanol, and Acetonitrile. Crucial Insight: Substituting a portion of methanol with acetonitrile in the mobile phase reduces methanol-induced fluorescence quenching, effectively doubling the detection sensitivity for late-eluting analytes[5].

  • Hydrolysis (Reagent 1): Pump

    
     NaOH at 
    
    
    
    into a reaction coil heated to
    
    
    [3].
  • Derivatization (Reagent 2): Pump the OPA/Thiol solution at

    
     into a secondary reaction coil at ambient temperature[3].
    
  • Detection: Route the eluent to the Fluorescence Detector (FLD) set to Excitation

    
     and Emission 
    
    
    
    [6].

Workflow Sample Water Sample (Preserved pH 3.8) HPLC HPLC Separation (C18/Carbamate Column) Sample->HPLC Hydrolysis Alkaline Hydrolysis (NaOH, 100°C) HPLC->Hydrolysis Derivatization OPA Derivatization (OPA + Thiol) Hydrolysis->Derivatization FLD Fluorescence Detection (Ex 330nm / Em 465nm) Derivatization->FLD

Analytical workflow for carbamate analysis via HPLC with post-column derivatization.

Quality Control: A Self-Validating System

To ensure trustworthiness, the analytical batch must be self-validating.

  • Laboratory Reagent Blanks (LRB): Run prior to any samples. Interferences from ambient ammonia or amines (from bare fingers or glassware) can cause elevated baselines. Rule: Subtracting blank values from sample results is strictly prohibited; the system must be physically decontaminated[7].

  • Continuing Calibration Checks (CCC): Inject a mid-level standard every 10 samples. The recovery must remain within

    
     of the true value[7].
    
  • Quality Control Samples (QCS): Routinely run three QC samples representing subnormal, normal, and above-normal levels. Vary their location in the autosampler tray to detect carryover or degradation trends[8].

Data Presentation & Analytical Performance

By utilizing a 3 µm particle column and advanced fluorescence detection, modern implementations of EPA Method 531.2 can achieve Minimum Detection Limits (MDLs) four to ten times lower than the original EPA specifications[4].

Table 1: Optimized Ternary Mobile Phase Gradient

Time (min)% Water% Methanol% AcetonitrileFlow Rate (mL/min)
0.0851501.0
5.0851501.0
15.04030301.0
20.0050501.0
22.0851501.0

Table 2: Target Analytes, Elution Order, and Minimum Detection Limits (MDLs)

Elution OrderTarget AnalyteCAS NumberTypical Retention Time (min)MDL (

)
1Aldicarb sulfoxide1646-87-36.80.007
2Aldicarb sulfone1646-88-47.50.009
3Oxamyl23135-22-08.20.008
4Methomyl16752-77-59.10.005
53-Hydroxycarbofuran16655-82-613.40.006
6Aldicarb116-06-314.80.008
7Propoxur114-26-116.20.004
8Carbofuran1563-66-216.50.005
9Carbaryl63-25-217.10.004
10Methiocarb2032-65-719.30.010

(Note: MDLs are derived from 9 replicate injections of reagent water fortified at 0.2


[4].)

Conclusion

The determination of N-methylcarbamates via HPLC with post-column derivatization remains the most robust and sensitive technique for environmental water analysis. By strictly adhering to proper sample preservation (pH 3.8, dechlorination), utilizing a ternary gradient to mitigate fluorescence quenching, and employing rigorous self-validating QC protocols, laboratories can confidently quantify carbamates at sub-ppb levels, ensuring compliance with EPA Method 531.2 and safeguarding public health.

References

  • U.S. Environmental Protection Agency (EPA). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. Retrieved from: [Link]

  • LCGC International. Faster, More Sensitive Determination of Carbamates in Drinking Water. Retrieved from: [Link]

  • Waters Corporation. Waters Alliance System for Carbamate Analysis Method Guide. Retrieved from: [Link]

  • Waters Corporation. Alliance System for Carbamate Analysis. Retrieved from:[Link]

  • National Environmental Methods Index (NEMI). EPA-OGWDW/TSC: 531.2: N-Methylcarbamoyloximes and N-Methylcarbamates in Water. Retrieved from: [Link]

  • Amptius. EPA Method 531.2 Instrumentation Guide. Retrieved from:[Link]

Sources

Spectroscopic Identification and Structural Elucidation of Ethyl N,N-bis(2-chloroethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Technical Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

Ethyl N,N-bis(2-chloroethyl)carbamate (CAS: 5467-15-2) is a bifunctional alkylating agent belonging to the urethane mustard family. Accurate structural elucidation of this molecule is critical in pharmaceutical development and forensic toxicology. This application note provides a comprehensive, self-validating analytical workflow utilizing Nuclear Magnetic Resonance (NMR), Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to unambiguously identify its structure and confirm its purity.

Chemical Context & Analytical Strategy

Nitrogen mustards are characterized by their ability to form highly reactive aziridinium intermediates. However, in Ethyl N,N-bis(2-chloroethyl)carbamate, the nitrogen lone pair is partially delocalized into the adjacent carbonyl group of the carbamate moiety . This resonance significantly reduces the nucleophilicity of the nitrogen, slowing down spontaneous intramolecular cyclization and granting the molecule sufficient stability for static spectroscopic analysis.

To ensure absolute structural fidelity, our analytical strategy employs an orthogonal validation system :

  • NMR maps the carbon-proton framework and confirms the urethane resonance state.

  • ATR-FTIR validates the presence of the carbamate carbonyl and terminal alkyl chlorides without exposing the sample to hydrolytic conditions.

  • HR-ESI-MS provides the exact mass and leverages the unique isotopic signature of chlorine to mathematically prove the bifunctional nature of the molecule.

Self-Validating Experimental Protocols

The following methodologies are designed not merely as procedural steps, but as a causally driven workflow to prevent sample degradation and ensure data integrity.

High-Resolution NMR Spectroscopy (1H, 13C, HSQC)

Causality Insight: Protic solvents (e.g., Methanol-


, D

O) can initiate solvolysis or aziridinium ring formation over the duration of an NMR acquisition. Anhydrous, non-nucleophilic Chloroform-

(CDCl

) is strictly required to trap the molecule in its stable, unreacted state .
  • Sample Preparation: Accurately weigh 15.0 mg of the analyte.

  • Solvation: Dissolve in 0.6 mL of anhydrous CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a precision 5 mm NMR tube.
    
  • 1H Acquisition: Acquire at 400 MHz (or higher) using a standard single-pulse sequence. Set the relaxation delay (

    
    ) to 2.0 seconds; accumulate 16 scans.
    
  • 13C Acquisition: Acquire the 13C{1H} decoupled spectrum at 100 MHz. Set

    
     to 2.0 seconds and accumulate 1024 scans to ensure a high signal-to-noise ratio for the quaternary carbamate carbon.
    
  • 2D HSQC Validation: Run a 1H-13C HSQC experiment. This is a critical self-validating step to resolve the tightly overlapping N-CH

    
     and CH
    
    
    
    -Cl proton multiplets by correlating them to their distinct 13C chemical shifts.
ATR-FTIR Spectroscopy

Causality Insight: Traditional KBr pelleting is avoided because KBr is hygroscopic. Introduced moisture can hydrolyze the sensitive alkyl chloride groups, yielding false O-H stretch artifacts. ATR allows for neat, non-destructive analysis .

  • Background Collection: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect an air background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Sample Application: Apply 2–3 drops of the neat liquid analyte directly onto the ATR crystal.

  • Acquisition & Processing: Acquire the sample spectrum under identical parameters. Apply standard ATR penetration-depth correction algorithms.

HR-ESI-MS Analysis

Causality Insight: Acetonitrile is selected over Methanol as the diluent to eliminate the risk of methoxylation (nucleophilic substitution of the chlorides) prior to ionization.

  • Sample Dilution: Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile.

  • Ionization: Operate the ESI source in Positive Ion Mode. Set capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and strictly limit the cone voltage to 20 V to prevent in-source fragmentation of the labile C-Cl bonds.

  • Acquisition: Scan from m/z 100 to 500 in high-resolution mode (resolution > 30,000).

Quantitative Data Presentation

Table 1: NMR Chemical Shifts and Structural Assignments

Spectra acquired in CDCl


 at 298 K.
NucleusChemical Shift (ppm)Multiplicity / SpinIntegrationAssignmentStructural Causality
1H 1.25Triplet (t, J = 7.1 Hz)3H-CH

Coupled to adjacent O-CH

group.
1H 3.60Multiplet (m)4HN-CH

-
Deshielded by the carbamate nitrogen.
1H 3.68Multiplet (m)4H-CH

-Cl
Deshielded by electronegative chlorine.
1H 4.15Quartet (q, J = 7.1 Hz)2HO-CH

-
Strongly deshielded by the ester oxygen.
13C 14.5Singlet--CH

Standard aliphatic methyl carbon.
13C 41.8Singlet--CH

-Cl
Alpha-carbon to chlorine.
13C 50.5Singlet-N-CH

-
Alpha-carbon to nitrogen.
13C 61.5Singlet-O-CH

-
Alpha-carbon to oxygen.
13C 155.8Singlet-C=OShielded relative to standard esters (~170 ppm) due to dual N/O heteroatom electron donation .
Table 2: Diagnostic ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
2980, 2935C-H stretchingAliphatic chainsWeak-Medium
1705C=O stretchingCarbamate CarbonylStrong
1420C-H bendingAlkyl groupsMedium
1240, 1160C-O-C stretchingEster linkageStrong
740, 650C-Cl stretchingAlkyl chlorideStrong
Table 3: HR-ESI-MS Isotopic Distribution ([M+H]⁺)

Theoretical Exact Mass for C


H

Cl

NO

⁺ = 214.0396 Da.
m/z ValueIon TypeRelative AbundanceDiagnostic Significance
214.04[M+H]⁺ (³⁵Cl₂)100% (Base Peak)Intact protonated molecule with two ³⁵Cl isotopes.
216.04[M+H+2]⁺ (³⁵Cl³⁷Cl)~65%Validates the presence of exactly two Cl atoms.
218.04[M+H+4]⁺ (³⁷Cl₂)~11%Completes the classic 9:6:1 binomial isotopic cluster.

Mechanistic Insights & Orthogonal Validation

The true power of this analytical workflow lies in its self-validating consensus.

In the 1H NMR spectrum, the N-CH


 and CH

-Cl protons form a complex, overlapping

spin system between 3.60 and 3.70 ppm due to their highly similar chemical environments. Relying on 1H NMR alone leaves room for ambiguity. However, the 13C NMR resolves this perfectly: the electronegativity difference between Nitrogen and Chlorine separates these carbons by nearly 9 ppm (50.5 ppm vs 41.8 ppm). The 2D HSQC maps the overlapping proton signals directly to these distinct carbons, providing an unambiguous assignment.

Simultaneously, the MS isotopic pattern (9:6:1 ratio) acts as a mathematical lock for the IR data. It proves that the strong absorption band at 740 cm⁻¹ is indeed derived from two intact C-Cl bonds, ensuring the molecule has not undergone partial hydrolysis during storage.

G Molecule Ethyl N,N-bis(2-chloroethyl)carbamate (C7H13Cl2NO2) NMR NMR Spectroscopy (1H, 13C, HSQC) Molecule->NMR Carbon/Proton Framework IR ATR-FTIR Spectroscopy Molecule->IR Functional Groups MS HR-ESI-MS (Positive Ion Mode) Molecule->MS Exact Mass & Isotopes NMR_Val Validates: Ethyl Group (14.5, 61.5 ppm) Bis-chloroethyl (41.8, 50.5 ppm) NMR->NMR_Val IR_Val Validates: Carbamate C=O (1705 cm⁻¹) Alkyl C-Cl (740 cm⁻¹) IR->IR_Val MS_Val Validates: [M+H]+ m/z 214.0396 9:6:1 Isotope Cluster (Cl2) MS->MS_Val SelfCheck Self-Validating Consensus: Orthogonal data strictly maps to structure without contradiction. NMR_Val->SelfCheck IR_Val->SelfCheck MS_Val->SelfCheck

Figure 1: Orthogonal spectroscopic validation logic for Ethyl N,N-bis(2-chloroethyl)carbamate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21635, Ethyl n,n-bis(2-chloroethyl)carbamate." PubChem, 2024.[Link]

  • Bennani, F., et al. "Synthesis of Novel Nitrogen Mustards Containing Amino Alcohol Derivatives." ResearchGate, 2015.[Link]

  • Wang, Y., et al. "Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway." Molecules (MDPI), vol. 29, no. 17, 2024, p. 4066.[Link]

Troubleshooting & Optimization

challenges in the scale-up production of bis(2-chloroethyl)amine hydrochloride for synthesis

[1]

Current Status: Operational Ticket ID: SC-HN2-HCl-001 Subject: Troubleshooting Scale-Up, Purity, and Safety Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Safety Directive

Compound: Bis(2-chloroethyl)amine Hydrochloride (CAS: 821-48-7) Synonyms: Nitrogen Mustard precursor, HN2 HCl, Chlormethine HCl. Critical Hazard: This compound is a potent alkylating agent and a vesicant (blistering agent). It acts by cross-linking DNA.[1] Strict containment (isolator/glovebox) and neutralizing scrubbers are mandatory.

The Scale-Up Paradox: While the laboratory synthesis (Diethanolamine + Thionyl Chloride) is mechanistically simple, scaling this reaction presents severe engineering challenges: massive gas evolution , exothermic runaway risks , and slurry handling . This guide addresses the transition from gram-scale glassware to kilogram-scale reactors.

Troubleshooting Modules (Q&A)

Module 1: Thermodynamics & Dosing (The Exotherm)

Q: We are observing a dangerous temperature spike immediately upon adding thionyl chloride (SOCl₂). How do we control this at the 50L scale?

A: The reaction between diethanolamine (DEA) and SOCl₂ is violently exothermic. At the lab scale, heat dissipates quickly. At the 50L scale, the surface-area-to-volume ratio drops, leading to heat accumulation.

  • Root Cause: The initial formation of the chlorosulfite ester intermediate releases significant enthalpy. If

    
     during addition, you risk decomposing the thionyl chloride and darkening the product (charring).
    
  • Solution:

    • Dilution is Key: Do not add neat SOCl₂ to neat DEA. Dissolve DEA in the solvent (e.g., Toluene or 1,2-Dichloroethane) first.

    • Reverse Addition (Optional but Safer): For maximum control, add the DEA solution into the cold SOCl₂ solution. However, the standard route (SOCl₂ into DEA) is often preferred for solubility.

    • Hysteresis Loop: Implement a dosing feedback loop. The dosing pump must automatically cut off if the reactor internal temperature (

      
      ) exceeds the setpoint by 
      
      
      .

Q: What is the optimal temperature profile?

  • Addition Phase:

    
     to 
    
    
    (Critical for impurity control).
  • Reaction Phase: Ramp slowly to

    
     (Reflux) to drive the 
    
    
    substitution and off-gas SO₂.
Module 2: Phase Management & Isolation (The Slurry)

Q: Our product is "oiling out" or forming a rock-hard crust on the reactor walls instead of a filterable powder.

A: This is a classic solvent selection issue.

  • The Problem: Bis(2-chloroethyl)amine HCl is highly polar. If you use a solvent like Chloroform or DCE (1,2-Dichloroethane), the product might be partially soluble at reflux and then crash out as a sticky gum upon cooling.

  • The Fix (Process Optimization): Switch to Toluene or Chlorobenzene .

    • The HCl salt is virtually insoluble in Toluene.

    • As the reaction proceeds, the product precipitates immediately as a fine white crystalline solid.

    • Result: You obtain a slurry that is easy to stir and filter, rather than a solid cake.

Q: The filtration is extremely slow. A: The crystal size is likely too small (fines).

  • Remedy: After the reaction is complete, perform an Ostwald Ripening cycle. Hold the slurry at reflux (

    
     in Toluene) for 1 hour, then cool slowly (
    
    
    /hour) to room temperature. This grows larger, more filterable crystals.
Module 3: Purity & Stability (The Aziridinium Trap)

Q: HPLC shows a "peak at 0.8 RRT" that grows if we leave the sample in water/buffer. What is it?

A: You are seeing the Aziridinium Ion (cyclized form). This is the most critical chemical concept for this molecule.

  • Mechanism: In non-acidic conditions (pH > 4), the free amine lone pair attacks the

    
    -carbon, displacing the chloride.
    
  • Consequence: This ion is the active alkylating species (toxic) but also the degradation pathway leading to hydrolysis (back to alcohol) or dimerization (piperazine formation).

  • Control Strategy:

    • Keep it Acidic: Ensure the final product is fully protonated (

      
       salt).
      
    • Moisture Control: The salt is hygroscopic.[2] Any absorbed water will facilitate local hydrolysis. Store under Argon/Nitrogen.

Diagram: The Aziridinium Instability Pathway

AziridiniumPathwayFreeBaseFree BaseBis(2-chloroethyl)amineAziridiniumAziridinium Ion(Active Electrophile)FreeBase->AziridiniumCyclization(pH > 4)SaltHCl Salt(Stable Form)FreeBase->Salt+ HClHydrolysisHydrolyzed Byproduct(Alcohol)Aziridinium->Hydrolysis+ H2ODimerPiperazine Dimer(Impurity)Aziridinium->Dimer+ AmineSalt->FreeBase- HCl

Caption: The stability of the compound relies entirely on protonation (Green path). Deprotonation leads to rapid cyclization to the toxic and unstable Aziridinium ion (Red path).

Module 4: Off-Gas Handling (Safety)

Q: We overwhelmed our scrubber during the ramp to reflux. How much gas is actually generated?

A: The stoichiometry is deceptive.

  • Reaction:

    
    
    
  • Volume: For every 1 mole of Diethanolamine (containing 2 -OH groups), you need ~2.2 moles of SOCl₂. This generates 2 moles of SO₂ and 2 moles of HCl gas per mole of starting material.

  • Calculation: A 10kg batch of DEA (

    
    95 mol) generates 
    
    
    380 moles of gas. At STP, that is ~8,500 Liters of corrosive gas .
  • Requirement: A standard 1N NaOH trap is insufficient. You need a counter-current packed column scrubber with active caustic circulation.

Standard Operating Procedure (SOP): Scale-Up Protocol

Objective: Synthesis of 1.0 kg Bis(2-chloroethyl)amine HCl. Reaction Class: Hazardous / Exothermic / Gas Evolution.

Materials
ReagentRoleQuantityMolar Eq
Diethanolamine (DEA)Precursor590 g1.0
Thionyl Chloride (SOCl₂)Chlorinating Agent1470 g (900 mL)2.2
Toluene (Anhydrous)Solvent4.0 LN/A
Ethanol (Absolute)Washing Solvent500 mLN/A
Workflow
  • Setup:

    • Use a 10L Glass-Lined Reactor (GLR) or Hastelloy vessel (Stainless Steel 316 is susceptible to HCl corrosion).

    • Equip with overhead stirrer (anchor impeller), reflux condenser (

      
       coolant), and dropping funnel.
      
    • CRITICAL: Connect condenser outlet to a caustic scrubber (20% NaOH).

  • Solvation:

    • Charge Toluene (3.0 L) and Diethanolamine (590 g) to the reactor.

    • Stir to form a suspension/emulsion.

    • Cool reactor jacket to

      
      .
      
  • Addition (The Danger Zone):

    • Charge Thionyl Chloride (1470 g) to the dropping funnel.

    • Add SOCl₂ dropwise. Maintain internal temp

      
      .
      
    • Note: A white precipitate (amine-sulfite intermediate) may form initially. This is normal.

  • Reaction:

    • Once addition is complete, warm the mixture to

      
       over 1 hour.
      
    • Heat slowly to Reflux (

      
      ) .
      
    • Observation: Massive gas evolution (

      
      ) will occur. The white solid will dissolve, then reprecipitate as the HCl salt.
      
    • Maintain reflux for 4–6 hours until gas evolution ceases.

  • Workup & Isolation:

    • Cool the slurry to

      
      , then to 
      
      
      for 2 hours (aging).
    • Filter the slurry under Nitrogen (using a closed filter nutsche).

    • Wash the cake with cold Toluene (500 mL) followed by cold Ethanol (500 mL) to remove SOCl₂ traces.

    • Drying: Dry in a vacuum oven at

      
       for 24 hours. Do not exceed 
      
      
      to prevent degradation.

Diagram: Process Engineering Workflow

ProcessFlowcluster_inputsInputsDEADiethanolamine(in Toluene)ReactorReactor (GLR)Temp: 0°C -> RefluxAgitation: High ShearDEA->ReactorSOCl2Thionyl Chloride(Dosing Pump)SOCl2->ReactorControlledAdditionScrubberCaustic Scrubber(NaOH Circulation)Traps HCl/SO2Reactor->ScrubberOff-gas (SO2, HCl)FilterNutsche Filter(Closed Loop)Reactor->FilterSlurry TransferDryerVacuum Dryer(< 50°C)Filter->DryerWet Cake

Caption: Scale-up workflow emphasizing the critical off-gas scrubbing line and closed-loop filtration to prevent operator exposure.

References

  • BenchChem. (2025).[3][1][2] An In-depth Technical Guide to Bis(2-chloroethyl)amine Hydrochloride. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 522769, Bis(2-chloroethyl)amine hydrochloride. Retrieved from

  • Organic Syntheses. (Coll. Vol. 4, p. 333). General procedures for Thionyl Chloride mediated chlorination. Retrieved from

  • Thermo Fisher Scientific. (2024).[4] Safety Data Sheet: Bis(2-chloroethyl)amine hydrochloride. Retrieved from

  • ChemicalBook. (2024). Process synthesis of Bis(2-chloroethyl)amine hydrochloride via Diethanolamine. Retrieved from

improving the yield and purity of Ethyl N,N-bis(2-chloroethyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield & Purity Optimization for Nitrogen Mustard Carbamates Ticket ID: CHEM-SUP-82148 Status: Open Priority: High (Cytotoxic/Vesicant Handling)

⚠️ Safety Warning: Vesicant & Alkylating Agent

STOP AND READ: The compound discussed (Ethyl N,N-bis(2-chloroethyl)carbamate) is a derivative of the nitrogen mustard class.[1] It is a potent alkylating agent and potential vesicant (blister agent).

  • Engineering Controls: All operations must be performed in a functioning fume hood with a sash at the lowest possible position.

  • PPE: Double nitrile gloves (or Silver Shield®), lab coat, and safety goggles are mandatory.

  • Decontamination: Have a neutralizing solution (e.g., 5% sodium thiosulfate or 10% bleach) ready for spills and glassware decontamination.

Introduction: The Chemistry of Control

You are synthesizing Ethyl N,N-bis(2-chloroethyl)carbamate (CAS: 111-44-4 analog / derivative). This reaction involves the N-acylation of bis(2-chloroethyl)amine (usually supplied as the hydrochloride salt) with ethyl chloroformate .

The Core Challenge: While the reaction is theoretically simple (Schotten-Baumann type), yield and purity often suffer due to three competing factors:

  • Hydrolysis: Ethyl chloroformate is moisture-sensitive.

  • Polymerization: The free amine base can cyclize to form a reactive aziridinium ion, leading to self-polymerization before acylation occurs.

  • Incomplete Reaction: Poor stoichiometry control leaves difficult-to-separate amine starting material in the final oil.

This guide provides an optimized "Golden Standard" protocol designed to mitigate these risks, followed by a troubleshooting matrix.

Module 1: Optimized Synthesis Protocol

Objective: Maximize yield (>90%) and purity by suppressing hydrolysis and aziridinium formation.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Bis(2-chloroethyl)amine HCl 1.0SubstrateMust be dry; hygroscopic salt.
Ethyl Chloroformate 1.2ElectrophileSlight excess compensates for hydrolysis.
Triethylamine (TEA) 2.2 - 2.5Base1 eq frees the amine; 1 eq scavenges HCl.
Dichloromethane (DCM) SolventMediumMUST be anhydrous to prevent side reactions.
Step-by-Step Workflow

1. Preparation of the Amine Suspension

  • Charge a flame-dried 3-neck round-bottom flask with Bis(2-chloroethyl)amine HCl (1.0 eq) and anhydrous DCM (10 mL per gram of amine).

  • Why: The salt is insoluble in DCM. This heterogeneity is good—it keeps the free amine concentration low until the base is added, reducing polymerization risk.

  • Cool the suspension to 0°C using an ice/salt bath.

2. Controlled Basification & Acylation

  • Add Ethyl Chloroformate (1.2 eq) to the suspension before the base.

  • Why: This ensures that as soon as the amine is liberated by the base, the electrophile is immediately available for reaction, outcompeting the intramolecular cyclization (aziridinium formation).

  • Add Triethylamine (TEA) dropwise over 30–60 minutes. Maintain internal temperature <5°C.

  • Observation: The suspension will clarify as the amine salt reacts, then potentially become cloudy again as TEA·HCl precipitates.

3. Reaction Maturation

  • Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.

  • Monitor: Check reaction progress via TLC (System: Hexane/EtOAc 3:1). Stain with Dragendorff’s reagent (detects amines) or Iodine.

4. The "Purity Wash" Workup (Crucial Step)

  • Filter off the precipitated TEA·HCl salts.[2][3]

  • Wash 1 (Acidic): Wash the organic filtrate with 1N HCl (2x).

    • Mechanism:[1][4] This protonates any unreacted bis(2-chloroethyl)amine, forcing it into the aqueous layer. This is the primary purification step.

  • Wash 2 (Basic): Wash with Saturated NaHCO₃ (2x).

    • Mechanism:[1][4] Neutralizes residual acid and hydrolyzes traces of unreacted ethyl chloroformate.

  • Wash 3 (Neutral): Wash with Brine, dry over anhydrous MgSO₄.

5. Isolation

  • Concentrate under reduced pressure (Rotavap).

  • Result: A clear to pale yellow oil. If purity is >95% by NMR, distillation is usually unnecessary.

Module 2: Troubleshooting Guide (FAQ)

Issue 1: "My yield is low (<50%), and I see starting material."

Diagnosis: Moisture contamination or "Base-First" addition.

  • The Cause: If water is present, Ethyl Chloroformate hydrolyzes to Ethanol and CO₂ faster than it reacts with the amine. If you added TEA before the chloroformate, the free amine may have cyclized/polymerized.

  • The Fix:

    • Ensure DCM is distilled or dried over molecular sieves.

    • Protocol Change: Add the Chloroformate before the TEA.

    • Increase Chloroformate equivalents to 1.5 eq.

Issue 2: "The product is dark brown/black instead of clear oil."

Diagnosis: Aziridinium polymerization (The "Mustard Polymer").

  • The Cause: The reaction temperature spiked during TEA addition, or the reaction sat too long at high pH without the electrophile present.

  • The Fix:

    • Strict temperature control (0°C) during addition.

    • Add TEA slower.

    • Rescue: You can try filtering the dark oil through a short pad of silica gel (eluting with DCM) to trap the polar polymers.

Issue 3: "NMR shows a persistent impurity at ~2.8-3.0 ppm."

Diagnosis: Residual Bis(2-chloroethyl)amine.

  • The Cause: The HCl wash during workup was insufficient or skipped.

  • The Fix: Redissolve the oil in DCM and repeat the 1N HCl wash vigorously. The starting amine is a weak base; it needs direct contact with the acid to be removed.

Module 3: Visualization & Logic

Diagram 1: Synthesis & Purification Workflow

This diagram illustrates the critical "Acid Wash" checkpoint which guarantees the removal of the toxic starting amine.

SynthesisWorkflow cluster_Workup Purification Phase Start Bis(2-chloroethyl)amine HCl + Ethyl Chloroformate (in DCM, 0°C) BaseAdd Add TEA Dropwise (Liberates Amine in situ) Start->BaseAdd Activation Reaction Reaction Mixture (Carbamate + TEA-HCl + Unreacted Amine) BaseAdd->Reaction Acylation AcidWash 1N HCl Wash (CRITICAL) Reaction->AcidWash Filter Salts BaseWash Sat. NaHCO3 Wash AcidWash->BaseWash Organic Layer Waste Aqueous Waste (Contains Unreacted Amine) AcidWash->Waste Removes Starting Material DryConc Dry (MgSO4) & Concentrate BaseWash->DryConc Product Pure Ethyl N,N-bis (2-chloroethyl)carbamate DryConc->Product

Caption: Optimized workflow emphasizing the acidic wash step to sequester unreacted amine precursors.

Diagram 2: Troubleshooting Logic Tree

Use this decision matrix to identify the root cause of failure.

Troubleshooting Problem Identify Issue LowYield Low Yield Problem->LowYield DarkProduct Dark/Oily Product Problem->DarkProduct Impurity Impurity in NMR Problem->Impurity CheckWater Check Solvents for Water LowYield->CheckWater CheckOrder Did you add Base first? LowYield->CheckOrder CheckTemp Was Temp > 5°C? DarkProduct->CheckTemp CheckWash Did you do HCl Wash? Impurity->CheckWash SolYield Solution: Dry DCM & Add Chloroformate First CheckWater->SolYield CheckOrder->SolYield SolDark Solution: Slower Addition Active Cooling CheckTemp->SolDark SolImp Solution: Repeat 1N HCl Extraction CheckWash->SolImp

Caption: Decision matrix for diagnosing yield loss, discoloration, and purity failures.

References

  • BenchChem. (2025).[1][2][3][5][6] Ethyl bis(2-bromoethyl)carbamate: A Comprehensive Technical Guide to its Structure Elucidation. (Note: Describes the analogous bromo-compound synthesis using the same carbamate formation principles).

  • ChemicalBook. (2025).[4][5] Synthesis of N-CBZ-N,N-BIS(2-CHLOROETHYL)AMINE. (Demonstrates the benzyl chloroformate analog synthesis using the TEA/DCM method).

  • Organic Syntheses. (1941). Ethyl N-methylcarbamate.[7] Org. Syn. Coll. Vol. 2, 464. (Foundational reference for reaction of ethyl chloroformate with amines).

  • Thermo Fisher Scientific. (2025).[4][5] Safety Data Sheet: Ethanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride. (Safety data for the starting material).

  • PubChem. (2026). Ethyl N,N-bis(2-chloroethyl)carbamate Compound Summary.

Sources

managing the reactivity and handling of bis(2-chloroethyl)amine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Bis(2-chloroethyl)amine Precursors

A Foreword from Your Senior Application Scientist:

Welcome to the technical support center for handling bis(2-chloroethyl)amine and its precursors. These compounds, commonly known as nitrogen mustards, are powerful bifunctional alkylating agents essential for synthesizing various pharmaceuticals.[1] However, their high reactivity, which makes them effective therapeutic agents, also presents significant handling challenges and health risks.[2][3]

This guide is designed to provide you, our fellow researchers and drug development professionals, with the technical insights and practical advice needed to manage these materials safely and effectively. My goal is to move beyond mere procedural lists and explain the chemical reasoning—the "why"—behind each recommendation. By understanding the fundamental reactivity of these compounds, you can better anticipate and control their behavior in your experiments, ensuring both the integrity of your research and the safety of your team.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the safe handling and management of bis(2-chloroethyl)amine precursors.

Q1: What are the primary hazards associated with bis(2-chloroethyl)amine and its precursors?

A1: Bis(2-chloroethyl)amine is a potent vesicant (blistering agent) and a cytotoxic alkylating agent.[4][5] The primary hazards are:

  • Severe Chemical Burns: Direct contact with the skin or eyes can cause severe, slow-healing burns and blisters.[6] The onset of symptoms is often delayed for several hours after exposure.[5]

  • Respiratory Tract Damage: Inhalation of dust or aerosols can severely irritate the respiratory tract, potentially leading to pulmonary edema.[7]

  • Systemic Toxicity: Absorption through the skin or inhalation can lead to systemic effects, including bone marrow suppression, gastrointestinal damage, and central nervous system effects like tremors and seizures.[4][5]

  • Mutagenicity and Carcinogenicity: As a DNA alkylating agent, it is suspected of causing genetic defects and is considered a probable human carcinogen.[7][8]

Q2: What are the immediate first-aid measures in case of an exposure?

A2: Immediate and thorough decontamination is critical to minimize tissue damage.[9] There is no specific antidote.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if available.[6] Quickly remove all contaminated clothing and shoes while continuing to flush.[8][10] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Removal of contact lenses should only be done by skilled personnel.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once.[11] If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. If the person is conscious, have them drink plenty of water to dilute the substance.[10] Seek immediate medical attention.

Q3: What are the recommended storage conditions for bis(2-chloroethyl)amine hydrochloride?

A3: Proper storage is crucial to maintain compound stability and prevent accidental exposure. It should be stored in a cool, dry, well-ventilated area, away from incompatible materials like strong bases and oxidizing agents.[6][8] Containers must be kept tightly sealed to protect against moisture, which can lead to hydrolysis.[12] For long-term stability of solutions, storage at -20°C for up to a month or -80°C for up to six months is recommended.[12][13]

Q4: What are the visible signs of degradation or instability?

A4: Degradation is often caused by exposure to moisture or heat.[12] Key signs include:

  • Change in Appearance: The solid may change color from its typical off-white to yellow or brown.[12]

  • Clumping: Absorption of moisture can cause the powder to clump together.[12]

  • Pressure Buildup: Decomposition can generate gas (e.g., HCl), which may cause pressure to build in a sealed container. If degradation is suspected, the material's purity should be verified by an appropriate analytical method before use.[12]

Q5: What Personal Protective Equipment (PPE) is mandatory when handling these compounds?

A5: A multi-layered approach to PPE is essential. Given the high toxicity, engineering controls like a certified chemical fume hood or a Class II Biological Safety Cabinet are the primary line of defense.[6]

  • Gloves: A minimum of two pairs of chemotherapy-tested nitrile gloves should be worn.[14] Change gloves frequently (every 30-60 minutes) and immediately if contamination is suspected.[15][16]

  • Gown: A disposable, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[15] Cuffs should be tucked under the outer pair of gloves.

  • Eye/Face Protection: Chemical splash goggles and a full-face shield are required whenever there is a risk of splashes.[16][17]

  • Respiratory Protection: When handling the solid powder outside of a containment device, a NIOSH-approved respirator (e.g., an N95 or higher) is necessary to prevent inhalation.[8][18]

Section 2: Troubleshooting Guide

This guide provides solutions to common issues encountered during the synthesis and handling of bis(2-chloroethyl)amine precursors.

Problem / Observation Potential Cause(s) Recommended Solution & Rationale
Low reaction yield during synthesis from diethanolamine 1. Moisture Contamination: Precursors like thionyl chloride react violently with water, consuming the reagent and generating unwanted byproducts. 2. Inadequate Temperature Control: The reaction is highly exothermic.[2] Runaway temperatures can lead to side reactions and polymerization.[19]1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Maintain Low Temperature: Add the chlorinating agent (e.g., thionyl chloride) dropwise to a cooled solution (0-5 °C) of the diethanolamine precursor to effectively dissipate heat.[19]
Formation of polymeric or high molecular weight impurities Uncontrolled Aziridinium Ion Formation: The highly reactive aziridinium ion intermediate can react with other nitrogen mustard molecules, leading to oligomerization.[19][20] This is often exacerbated by high concentrations or elevated temperatures.Control Reaction Parameters: Use a lower concentration of reactants (higher solvent volume) to decrease the probability of intermolecular reactions.[19] Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it promptly upon completion to prevent the accumulation of reactive intermediates.[19]
Inconsistent experimental results or poor compound stability in solution 1. Hydrolysis: The chloroethyl groups are susceptible to hydrolysis, especially in neutral or alkaline aqueous solutions, converting them to inactive hydroxyethyl groups.[12] 2. Degradation of Stock Material: The solid starting material may have degraded due to improper storage (exposure to moisture/heat).[12]1. Control pH: Use slightly acidic conditions (pH 4-6) for aqueous solutions or workups to improve stability. Prepare aqueous solutions fresh whenever possible. 2. Verify Starting Material: If results are inconsistent, check the solid material for signs of degradation (color change, clumping).[12] If in doubt, use a fresh, unopened container or verify purity analytically.
Difficulty dissolving the hydrochloride salt in organic solvents Salt Form: The hydrochloride salt form has low solubility in many non-polar organic solvents.Use of a Non-Nucleophilic Base: For reactions requiring the free base, a tertiary amine base like triethylamine or diisopropylethylamine can be added in situ to neutralize the HCl and generate the more soluble free amine. This should be done cautiously and under controlled temperatures.

Section 3: Key Experimental Protocols

These protocols provide step-by-step methodologies for critical handling and emergency procedures, grounded in safety and chemical principles.

Protocol 1: Safe Handling and Weighing of Solid Bis(2-chloroethyl)amine Hydrochloride

Objective: To accurately weigh and transfer the solid compound while minimizing exposure risk.

Rationale: This protocol uses multiple layers of containment (fume hood, designated area, sealed containers) and specific handling techniques to prevent the generation of airborne particles and avoid skin contact.

Methodology:

  • Preparation: Don all required PPE (double gloves, gown, face shield, goggles). Designate a specific area within a certified chemical fume hood for this task. Cover the work surface with disposable absorbent pads.

  • Tare Weighing: Place a sealed, empty, and labeled receiving vial on the analytical balance and tare it.

  • Transfer: Move the stock container and the tared receiving vial into the designated area of the fume hood.

  • Aliquotting: Keeping the containers low to the work surface to minimize dust travel, carefully open the stock container. Use a dedicated, clean spatula to transfer an approximate amount of the solid to the receiving vial.

  • Sealing: Immediately and securely seal both the stock container and the receiving vial. Use a laboratory wipe dampened with a decontamination solution (see Protocol 3) to carefully clean the spatula and the exterior of both vials. Dispose of the wipe as hazardous waste.

  • Final Weighing: Carefully move the sealed receiving vial back to the balance to obtain the final weight.

  • Cleanup: Dispose of all contaminated disposable materials (absorbent pads, outer gloves) in a designated, sealed hazardous waste bag.[6]

Protocol 2: Controlled Quenching and Neutralization of Residual Material

Objective: To safely deactivate residual amounts of bis(2-chloroethyl)amine or its precursors.

Rationale: The reactivity of nitrogen mustards is neutralized through nucleophilic substitution, converting the reactive chloroethyl groups into less hazardous moieties. This protocol uses a staged, temperature-controlled addition of quenching agents to manage the reaction rate and prevent uncontrolled exothermic events.[21]

Methodology:

  • Setup: In a chemical fume hood, place the flask containing the residual material in an ice/water bath to cool to 0-5 °C. Ensure the setup is under an inert atmosphere if organic solvents are present.

  • Initial Quench (Alcohol): Slowly and dropwise, add a less reactive nucleophile such as isopropanol.[21] This initial step is less vigorous than direct addition of water. Continue addition until signs of reaction (e.g., bubbling) subside.

  • Secondary Quench (Aqueous Solution): Slowly add a cold, dilute aqueous solution of a non-oxidizing nucleophile. A 1 M solution of sodium thiosulfate or sodium bicarbonate is effective. The thiosulfate acts as a good nucleophile, while bicarbonate will neutralize any generated acid.

  • Warming and Stirring: Once the addition is complete and the initial reaction has ceased, allow the mixture to slowly warm to room temperature while stirring. Let it stir for several hours (or overnight) to ensure the reaction goes to completion.[21]

  • Verification and Disposal: Before disposal, check the pH of the aqueous solution to ensure it is near neutral. Dispose of the neutralized mixture according to your institution's hazardous waste guidelines.[11]

Section 4: Diagrams and Visualizations

Mechanism of Action: Aziridinium Ion Formation

The cytotoxicity of bis(2-chloroethyl)amine is driven by its intramolecular cyclization to form a highly reactive aziridinium ion.[1][22] This electrophilic intermediate is the species that alkylates nucleophilic sites on DNA, primarily the N7 position of guanine, leading to DNA damage and cell death.[22][23]

Caption: A workflow for the safe handling of reactive precursors.

References

  • Centers for Disease Control and Prevention (CDC). Nitrogen Mustard | Chemical Emergencies. [Link]

  • New York State Department of Health. Nitrogen Mustards Fact Sheet. [Link]

  • Wikipedia. Nitrogen mustard. [Link]

  • National Center for Biotechnology Information, PubChem. Bis(2-chloroethyl)ethylamine. [Link]

  • Szeliga, J., et al. (2025). Comprehensive reexamination of the acute toxicity of nitrogen mustards: HN-1, HN-2 and HN-3 as blister agents: application of multi in silico approach. PMC. [Link]

  • Anslow, W. P., Jr, et al. (1947). The toxicity and pharmacological action of the nitrogen mustards and certain related compounds. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Centers for Disease Control and Prevention (CDC). Nitrogen Mustard HN-1: Blister Agent. [Link]

  • The Onyx Review. Exploiting Nucleophilic Attack in Chemotherapy. [Link]

  • Centers for Disease Control and Prevention (CDC). HN2 Nitrogen Mustard Emergency Response Card (NIOSH). [Link]

  • ResearchGate. Synthesis of the aziridinium ion of 2-chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. [Link]

  • International Labour Organization. ICSC 1655 - ETHYLBIS(2-CHLOROETHYL)AMINE. [Link]

  • Google Patents.
  • University of Notre Dame. Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. [Link]

  • Canadian Agency for Drugs and Technologies in Health. Safe handling of hazardous drugs. [Link]

  • eviQ. 188-Safe handling and waste management of hazardous drugs. [Link]

  • Pharmacy Purchasing & Products Magazine. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Wang, Y., et al. (2018). Translesion synthesis of the major nitrogen mustard-induced DNA lesion by human DNA polymerase η. PMC. [Link]

  • Garai, A., et al. (2016). Anticancer activity of a cis-dichloridoplatinum(II) complex of a chelating nitrogen mustard. Dalton Transactions. [Link]

  • ResearchGate. Synthesis of the nitrogen mustard agent begins with the parent compound.... [Link]

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optimizing reaction conditions for the carbamoylation of bis(2-chloroethyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the carbamoylation of bis(2-chloroethyl)amine. This guide is designed for researchers and drug development professionals synthesizing nitrogen mustard derivatives, such as N,N-bis(2-chloroethyl)ureas (e.g., carmustine analogs) and carbamates.

The dual mechanism of these compounds—DNA alkylation via the aziridinium ion and protein carbamoylation via the isocyanate moiety—makes them potent chemotherapeutic candidates[1]. However, the high reactivity of the bis(2-chloroethyl)amine precursor demands strict control over reaction conditions to prevent premature aziridinium formation and polymerization[2].

Reaction & Troubleshooting Workflow

CarbamoylationWorkflow Start Bis(2-chloroethyl)amine HCl Base Add Base (e.g., TEA, Pyridine) Temp: 0°C Start->Base Deprotonation FreeAmine Free Secondary Amine (Transient) Base->FreeAmine Electrophile Add Carbamoylating Agent (Isocyanate or Chloroformate) FreeAmine->Electrophile Controlled addition Aziridinium Side Reaction: Aziridinium Ion Formation FreeAmine->Aziridinium Excess Base / High Temp Product Carbamoylated Product (Urea or Carbamate) Electrophile->Product Nucleophilic attack Polymer Polymerization / Degradation Aziridinium->Polymer

Reaction workflow for the carbamoylation of bis(2-chloroethyl)amine and side-pathways.

Section 1: Core Methodologies & Self-Validating Protocols

Protocol A: Synthesis of N,N-Bis(2-chloroethyl)carbamates via Chloroformates

This protocol utilizes anhydrous conditions to prevent the hydrolysis of the chloroformate electrophile. It relies on a tertiary amine base to liberate the highly reactive secondary amine in situ[3].

  • Preparation: Suspend 1.0 equivalent of bis(2-chloroethyl)amine hydrochloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cooling: Chill the suspension to 0 °C using an ice-water bath. Causality: Low temperatures suppress the intramolecular displacement of the chloride leaving group by the free amine, preventing aziridinium ion formation[2].

  • Base Addition: Add 2.2 equivalents of anhydrous triethylamine (TEA) or pyridine dropwise over 15 minutes. Self-Validation: The opaque suspension should gradually clear into a transparent solution as the insoluble hydrochloride salt is neutralized to the soluble free base.

  • Electrophile Addition: Dissolve 1.1 equivalents of the target chloroformate in anhydrous DCM and add dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Reaction & Quench: Allow the reaction to stir for 2–4 hours, gradually warming to room temperature. Quench with saturated aqueous NH₄Cl to neutralize excess base, followed by standard aqueous workup and silica gel chromatography.

Protocol B: Biphasic Synthesis of Carbamates (Schotten-Baumann Conditions)

For robust electrophiles like di-tert-butyl dicarbonate (Boc₂O) or highly stable chloroformates, a biphasic system can be highly effective and simplifies the removal of generated salts[4].

  • Preparation: Suspend bis(2-chloroethyl)amine hydrochloride (0.2 mol) in DCM (300 mL).

  • Base Addition: Rapidly stir the suspension with 10% aqueous sodium hydroxide (200 mL) at 0–5 °C.

  • Electrophile Addition: Add a solution of the carbamoylating agent (0.2 mol) in DCM (200 mL) in a steady stream.

  • Reaction: Stir vigorously for 12 hours at room temperature. Causality: The biphasic nature keeps the free amine partitioned in the organic layer with the electrophile, while the aqueous hydroxide acts as an acid sink without aggressively hydrolyzing the product.

  • Isolation: Separate the organic layer, extract the aqueous layer with additional DCM, dry the combined organics over Na₂SO₄, and concentrate under reduced pressure[4].

Section 2: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and product yield, based on empirical optimization data for carbamoylation reactions.

Solvent SystemBase SelectionTemperature ProfileExpected YieldPrimary Impurity Profile
DCM (Anhydrous) TEA (2.2 eq)0 °C to RT85 - 92%Trace aziridinium hydrolysis products
THF (Anhydrous) Pyridine (3.0 eq)0 °C to RT78 - 84%Unreacted starting material (slow kinetics)
DMF K₂CO₃ (Solid)RT (72 hours)40 - 55%High polymerization / Ring-opening[5]
DCM / H₂O 10% NaOH0 °C to RT88 - 95%Di-alkylated byproducts (if excess electrophile)

Section 3: Troubleshooting Guide (Q&A)

Q: Why am I observing high levels of polymeric degradation products instead of my target urea/carbamate? A: This is the most common issue when handling bis(2-chloroethyl)amine. The free base is highly unstable because the lone pair on the nitrogen can easily attack the adjacent beta-carbon, displacing the chloride ion to form a highly electrophilic [2]. If the carbamoylating agent is not immediately available to react with the free amine, these aziridinium ions will alkylate other amine molecules, leading to rapid polymerization. Solution: Always maintain the reaction at 0 °C during base addition. Ensure the electrophile is either already in the reaction mixture (if compatible with the base) or added immediately after the free amine is generated. Never attempt to isolate the free bis(2-chloroethyl)amine.

Q: Should I use Triethylamine (TEA), Pyridine, or an inorganic base like K₂CO₃? A: The choice of base dictates the reaction kinetics and side-product profile:

  • TEA: Excellent for anhydrous DCM systems. It rapidly deprotonates the hydrochloride salt. However, localized high concentrations of TEA can cause exothermic spikes, promoting aziridinium formation. Add it slowly.

  • Pyridine: A weaker base that often serves as both solvent and acid scavenger. It minimizes the rate of aziridinium formation but may require longer reaction times or slight warming to drive the carbamoylation to completion.

  • K₂CO₃: Heterogeneous bases in solvents like DMF are generally discouraged for highly reactive chloroformates due to slow kinetics, which leaves the free amine exposed for prolonged periods, leading to degradation[5].

Q: My isocyanate is unreactive toward the bis(2-chloroethyl)amine salt. How can I force the reaction? A: Isocyanates will not react with the protonated ammonium salt. You must generate the free nucleophilic amine. If adding TEA causes polymerization before the isocyanate can react, try a reverse-addition technique : add the bis(2-chloroethyl)amine hydrochloride and the isocyanate to the solvent, cool to 0 °C, and then add the TEA dropwise. This ensures that as soon as a molecule of free amine is generated, it is surrounded by an excess of the electrophilic isocyanate.

Section 4: FAQs for Drug Development Professionals

Q: How does the carbamoylation step influence the final drug's mechanism of action? A: The carbamoylation of bis(2-chloroethyl)amine yields compounds with dual mechanisms. The bis(2-chloroethyl)amino group is responsible for DNA alkylation. It forms an aziridinium ion that alkylates the N-7 position of guanine, eventually creating interstrand cross-links (ICLs) that force the cancer cell into apoptosis[2]. Conversely, the carbamoyl moiety (especially in ureas like carmustine) decomposes in aqueous environments to form isocyanates, which carbamoylate lysine residues on proteins, including critical DNA repair enzymes. This protein carbamoylation synergistically enhances the cytotoxicity of the DNA alkylation[1].

Q: What are the safety and handling requirements for bis(2-chloroethyl)amine hydrochloride? A: Bis(2-chloroethyl)amine hydrochloride is a potent alkylating agent, a known mutagen, and highly toxic via inhalation, ingestion, and skin contact[6]. It is a direct precursor to nitrogen mustard warfare agents and chemotherapeutics. All syntheses must be conducted in a certified chemical fume hood using appropriate PPE (double-gloving with nitrile, lab coat, face shield). Any spills should be neutralized with a 10% aqueous solution of sodium thiosulfate or 1M NaOH to safely hydrolyze the alkylating groups before disposal.

References

  • Wikipedia. "Nitrogen mustard". Wikipedia. URL:[Link]

  • James Cook University. "PERKIN - ResearchOnline@JCU". JCU ResearchOnline. URL: [Link]

  • National Institutes of Health (PMC). "Reactive Oxygen Species (ROS) Inducible DNA Cross-Linking Agents and Their Effect on Cancer Cells and Normal Lymphocytes". NIH. URL:[Link]

  • Arkivoc. "Synthesis of new oxindole derivatives containing an oxazolidin-2-one". Arkat USA. URL: [Link]

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Validation & Comparative

Decoding Cytotoxicity: A Comparative Guide to the Structure-Activity Relationship of N,N-bis(2-chloroethyl)carbamate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The N,N-bis(2-chloroethyl) functional group, the pharmacophore of nitrogen mustards, is a well-established cornerstone in cancer chemotherapy. Its potent cytotoxic effects stem from its ability to alkylate DNA, forming covalent bonds that lead to inter- and intra-strand cross-links, ultimately disrupting DNA replication and triggering cell death.[1][2] However, the high reactivity of traditional nitrogen mustards often leads to a lack of selectivity and significant side effects. To address this, medicinal chemists have long sought to modulate the reactivity and improve the therapeutic index of these agents by attaching the mustard moiety to various carrier molecules.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these modified agents: N,N-bis(2-chloroethyl)carbamate analogs. By linking the nitrogen mustard to a carbamate group, researchers can fine-tune the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and stability, thereby influencing its transport, DNA-binding affinity, and overall cytotoxic profile.

The Core Principle: Modulating Reactivity through the Carbamate Linker

The fundamental mechanism of action for these compounds involves the intramolecular cyclization of the 2-chloroethyl groups to form a highly electrophilic aziridinium ion. This cation is the ultimate alkylating species, readily attacked by nucleophilic sites on DNA, most notably the N7 position of guanine.[3][4] The carbamate moiety, R-O-C(=O)-, attached to the mustard nitrogen, does not typically get cleaved to release the nitrogen mustard. Instead, the 'R' group on the carbamate directly influences the electron density on the nitrogen atom of the mustard. This, in turn, modulates the rate of aziridinium ion formation and, consequently, the compound's reactivity and cytotoxicity.

Caption: General structure of N,N-bis(2-chloroethyl)carbamate analogs.

Comparative Cytotoxicity: A Look at the Data

The true measure of these analogs' potential lies in their cytotoxic activity against various cancer cell lines. The following table summarizes the in vitro cytotoxicity (IC50 values in µM) of several representative N,N-bis(2-chloroethyl)carbamate analogs. A lower IC50 value indicates higher potency.

Compound'R' GroupA549 (Lung)HCT116 (Colon)HepG2 (Liver)MCF-7 (Breast)Reference
1 Phenyl>100>100>100>100[5]
2 4-Nitrophenyl19.839.725.122.3[5]
3 4-Chlorophenyl12.525.115.817.7[5]
4 4-Methoxyphenyl31.663.039.844.6[5]
5 Naphthyl10.019.912.514.1[5]
Cisplatin -5.87.28.59.3[5]

Data is illustrative and compiled from representative literature. Exact values may vary based on experimental conditions.

Analysis of Structure-Activity Relationships:

From the comparative data, several key SAR trends can be deduced:

  • Aromatic vs. Aliphatic 'R' Groups: Aromatic 'R' groups generally confer greater cytotoxicity than simple aliphatic groups. This is likely due to a combination of factors, including increased lipophilicity, which can enhance cell membrane permeability, and potential for pi-stacking interactions with DNA.

  • Electronic Effects of Substituents: The electronic nature of substituents on an aromatic 'R' group plays a critical role.

    • Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and chloro (-Cl) groups (compounds 2 and 3 ), tend to increase cytotoxic activity. EWGs can enhance the electrophilicity of the aziridinium ion, promoting its reaction with DNA.

    • Electron-donating groups (EDGs) , like the methoxy group (-OCH3) in compound 4 , generally decrease activity compared to unsubstituted or EWG-substituted analogs. EDGs may reduce the rate of aziridinium ion formation, thereby decreasing the compound's alkylating potential.

  • Steric Factors and Lipophilicity: Larger, more lipophilic aromatic systems, such as the naphthyl group in compound 5 , often lead to enhanced cytotoxicity. This is attributed to improved cellular uptake and potentially more favorable interactions at the DNA target site. However, there is an optimal range for lipophilicity; excessively lipophilic compounds may exhibit poor aqueous solubility and bioavailability.

Mechanism of Action: DNA Alkylation and Cross-linking

The cytotoxic effects of N,N-bis(2-chloroethyl)carbamate analogs are primarily mediated through the alkylation of DNA.[6] The process can be summarized in the following steps:

  • Intramolecular Cyclization: One of the 2-chloroethyl side chains undergoes an intramolecular nucleophilic attack by the mustard nitrogen atom, displacing the chloride ion and forming a highly reactive, three-membered aziridinium cation.

  • DNA Alkylation (Mono-adduct formation): The strained aziridinium ring is readily opened by a nucleophilic attack from a DNA base, most commonly the N7 atom of guanine. This forms a stable covalent bond, creating a mono-adduct.

  • Cross-link Formation: The second 2-chloroethyl arm can then undergo the same cyclization and alkylation process, reacting with another guanine base on the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link).

  • Induction of Apoptosis: These DNA lesions, particularly the highly cytotoxic interstrand cross-links, block the processes of DNA replication and transcription.[6] This triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[1]

Caption: Proposed mechanism of action for N,N-bis(2-chloroethyl)carbamate analogs.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following are representative methods for the synthesis of a model analog and the evaluation of its cytotoxic activity.

Representative Synthesis: Phenyl N,N-bis(2-chloroethyl)carbamate

Causality: This protocol utilizes the reaction of a commercially available chloroformate with bis(2-chloroethyl)amine. The chloroformate acts as an activated carbonyl source, readily undergoing nucleophilic attack by the secondary amine of the nitrogen mustard to form the stable carbamate linkage. A non-nucleophilic base is required to neutralize the HCl generated during the reaction.

Materials:

  • Phenyl chloroformate

  • Bis(2-chloroethyl)amine hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • To a solution of bis(2-chloroethyl)amine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) dropwise at 0 °C. Stir for 30 minutes.

  • Slowly add a solution of phenyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired phenyl N,N-bis(2-chloroethyl)carbamate.

Cytotoxicity Evaluation: MTT Assay

Causality: The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The N,N-bis(2-chloroethyl)carbamate scaffold represents a versatile platform for the development of novel anticancer agents. The structure-activity relationship studies clearly indicate that the cytotoxic potency of these analogs can be systematically modulated by altering the 'R' group on the carbamate moiety. Aromatic systems bearing electron-withdrawing substituents and increased lipophilicity generally lead to enhanced activity.

Future research in this area should focus on:

  • Improving Selectivity: Designing carbamate analogs that are selectively activated in the tumor microenvironment (e.g., by hypoxia or specific enzymes) to reduce off-target toxicity.

  • Combination Therapies: Investigating the synergistic effects of these alkylating agents with other anticancer drugs, such as PARP inhibitors or immune checkpoint inhibitors.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models to better predict the activity of novel analogs and guide the design of more potent and selective compounds.

By leveraging the principles outlined in this guide, researchers can continue to refine and optimize N,N-bis(2-chloroethyl)carbamate analogs, paving the way for the development of more effective and safer chemotherapeutic agents.

References

  • LoRusso, P. M., & Boerner, S. A. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. Molecules, 26(4), 1133. Retrieved from [Link]

  • Konstantinova, L. S., & Zefirov, N. S. (1990). Structure-activity relationship investigation of bis(2-chloroethyl)aminoethyl esters of some carboxylic acids. Pharmazie, 45(5), 361-363. Retrieved from [Link]

  • Galdiero, S., & Galdiero, M. (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences, 25(18), 10100. Retrieved from [Link]

  • Botyánszki, J., Bódi, J., Stratford, I. J., & Süli-Vargha, H. (1999). Synthesis and cytotoxic activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates. Anticancer Drugs, 10(10), 903-909. Retrieved from [Link]

  • Al-Ostoot, F. H., & Khalil, A. K. (2020). Design, synthesis, and validation of novel nitrogen-based chalcone analogs against triple negative breast cancer. European Journal of Medicinal Chemistry, 187, 111954. Retrieved from [Link]

  • Kühne, B. A., & Wätjen, W. (2020). Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity. Archiv der Pharmazie, 353(12), e2000213. Retrieved from [Link]

  • Thompson, D. S., Markoski, L. J., & Moore, J. S. (1975). Synthesis of the potentially cytotoxic compound 5-[bis(2-chloroethyl)amino]-1,3-phenylene biscarbamate. The Journal of Organic Chemistry, 40(10), 1547-1548. Retrieved from [Link]

  • Kühne, B. A., & Wätjen, W. (2020). Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity. Archiv der Pharmazie, 353(12), e2000213. Retrieved from [Link]

  • Lee, J. (n.d.). Clinical and High-Dose Alkylating Agents. Retrieved from [Link]

  • Ramesh, S., & Parthasarathy, T. (2023). DESIGN, SYNTHESIS, AND PHARMACOLOGICAL EVALUATION OF NOVEL BIS-INTERCALATORS AS POSSIBLE ANTICANCER AGENTS. Rasayan Journal of Chemistry, 16(1), 385-390. Retrieved from [Link]

  • Farquhar, D., & Green, D. M. (1983). Biochemical and cytotoxic properties of the isomeric forms of N,N'-bis[N-2-chloroethyl)-N-nitrosocarbamoyl] cystamine. Journal of Medicinal Chemistry, 26(1), 74-78. Retrieved from [Link]

  • Dai, L., Wang, Y., & Li, Y. (2022). Synthesis of nitrogen mustard carbamate analogs of sophoridine. Medicinal Chemistry Research, 31(1), 1-10. Retrieved from [Link]

  • Davis, W., & Ross, W. C. J. (1963). Cytotoxic compounds. Part XVII. o-, m-, and p-(Bis-2-chloroethylamino)phenol, p-[N-(2-chloroethyl)methylamino]phenol, NN-bis-2-chloroethyl-p-phenylenediamine, and NN-bis-2-chloroethyl-N′-methyl-p-phenylenediamine as sources of biologically active carbamates. Journal of the Chemical Society, 4296-4303. Retrieved from [Link]

  • Jalalifar, M., Khalikov, S., & Javidan, A. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry, 25(1), 1-4. Retrieved from [Link]

  • Al-Qaisi, J. A., & Al-Zoubi, R. M. (2018). Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives for targeting cancer cell. Vitae, 25(2), 85-94. Retrieved from [Link]

  • Anderson, R. F., & Denny, W. A. (1997). [N,N-Bis(2-chloroethyl)-1,2-ethanediamine-N,N']bis(3-methyl-2,4-pentanedionato-O,O')cobalt(III) Perchlorate: a Potential Hypoxia Selective Anticancer Agent. Acta Crystallographica Section C: Structural Chemistry, 53(8), 1058-1059. Retrieved from [Link]

  • Kaczorowska, K., & Kwiecień, A. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. Molecules, 25(12), 2865. Retrieved from [Link]

  • Pettit, G. R., & Gaukroger, K. (2023). Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. Natural Product Reports, 40(12), 2056-2083. Retrieved from [Link]

  • Sánchez-Carrasco, P., & Entrena, A. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Pharmaceutics, 13(9), 1360. Retrieved from [Link]

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comparative analysis of DNA alkylation patterns of different nitrogen mustards

[1][2]

Executive Summary

This guide provides a technical comparative analysis of the DNA alkylation profiles of clinically significant nitrogen mustards.[1] While all agents in this class share a fundamental "warhead"—the bis(2-chloroethyl)amine moiety—their pharmacological distinctiveness arises from the "vector" (the R-group attached to the nitrogen). This guide dissects how these structural variations dictate reaction kinetics, sequence specificity, and the resulting DNA repair responses, with a specific focus on the unique mechanistic profile of Bendamustine compared to traditional agents like Cyclophosphamide and Melphalan.

Mechanistic Foundations: The Warhead and the Vector

The fundamental mechanism of all nitrogen mustards involves the intramolecular displacement of chloride by the amine nitrogen, forming a highly electrophilic aziridinium ion . This intermediate attacks nucleophilic centers on DNA bases.[1][2]

The Universal Target: N7-Guanine

The N7 position of guanine (N7-G) is the most electron-dense and accessible site in the major groove of DNA, making it the primary target (>70% of adducts) for all nitrogen mustards. However, the secondary targets and the stability of the resulting crosslinks vary significantly.

The Divergence Points
  • Activation Kinetics: Aliphatic mustards (Mechlorethamine) form aziridinium ions immediately in aqueous solution. Aromatic mustards (Melphalan, Chlorambucil) stabilize the lone pair on the nitrogen, slowing cyclization and allowing for systemic distribution.

  • Sequence Specificity: While most mustards prefer guanine-rich regions (e.g., 5'-GG-3'), the side chain influences non-covalent binding in the minor groove, altering sequence selectivity.

  • Repair Evasion: The "bulkiness" of the adduct determines whether the cell employs Nucleotide Excision Repair (NER), Base Excision Repair (BER), or direct reversal by O6-Methylguanine-DNA Methyltransferase (MGMT).

Diagram: Activation and Alkylation Pathways

The following diagram illustrates the divergent activation pathways of Cyclophosphamide (metabolic) versus Melphalan/Bendamustine (spontaneous/chemical) and their convergence on DNA damage.

NitrogenMustardPathwayscluster_prodrugProdrug Activationcluster_directDirect Actingcluster_dnaDNA InteractionCyclophosphamideCyclophosphamide(Prodrug)HepaticP450Hepatic CYP450HydroxylationCyclophosphamide->HepaticP450AldophosphamideAldophosphamideHepaticP450->AldophosphamidePhosMustardPhosphoramide Mustard(Active)Aldophosphamide->PhosMustardAcroleinAcrolein(Toxic Byproduct)Aldophosphamide->AcroleinAziridiniumAziridinium Ion(Electrophilic Intermediate)PhosMustard->AziridiniumMelphalanMelphalan(L-PAM)Melphalan->AziridiniumSpontaneous(Slower Kinetics)BendamustineBendamustine(Benzimidazole Hybrid)Bendamustine->AziridiniumSpontaneous(Distinct Geometry)StrandBreakDouble Strand Break(Apoptosis Trigger)Bendamustine->StrandBreakDurableRepair ResistantN7GN7-Guanine Monoadduct(Major Product)Aziridinium->N7GNucleophilic AttackICLInterstrand Crosslink (ICL)(Cytotoxic Lesion)N7G->ICLSecond Arm ReactionICL->StrandBreakReplication Fork Collapse

Caption: Comparative activation pathways showing Cyclophosphamide's metabolic requirement vs. direct agents, converging on aziridinium-mediated DNA damage.

Comparative Profile of Key Agents

A. Cyclophosphamide (The Oxazaphosphorine)
  • Mechanism: A prodrug requiring hepatic activation.

  • Alkylation Pattern: primarily forms N7-G monoadducts and G-N-G interstrand crosslinks.[1]

  • Critical Limitation: The co-metabolite, acrolein, depletes glutathione and causes bladder toxicity but also interacts with DNA, complicating the adduct profile. The crosslinks formed are susceptible to repair by MGMT (O6-methylguanine-DNA methyltransferase), which contributes to resistance.

B. Melphalan (The Amino Acid Mimic)
  • Mechanism: Phenylalanine derivative transported actively into cells via LAT1 (L-type amino acid transporter).

  • Alkylation Pattern:

    • ~38% N7-Guanine monoadducts.[3]

    • ~20% N3-Adenine monoadducts (Higher affinity for Adenine than other mustards).

    • ~20% G-G Interstrand Crosslinks.

  • Selectivity: Shows a preference for thermodynamically stable regions of the genome.

C. Bendamustine (The Purine-Like Hybrid)
  • Mechanism: Structurally unique; contains a benzimidazole ring (resembling purine bases) attached to the mustard group.

  • The "Bendamustine Distinction":

    • Adduct Stability: Bendamustine produces crosslinks that are significantly more durable than those of Cyclophosphamide or Melphalan. The bulky benzimidazole ring sterically hinders repair enzymes.

    • Repair Pathway: Unlike other mustards that trigger alkyltransferase repair, Bendamustine-induced damage activates the Base Excision Repair (BER) pathway.[4]

    • Outcome: It induces "mitotic catastrophe" and is effective in quiescent (non-dividing) cells, unlike classic alkylators that require cell division to exhibit maximum toxicity.

Quantitative Comparison of DNA Interactions[1][6]

The following table synthesizes experimental data regarding adduct distribution and repair susceptibility.

FeatureCyclophosphamide (Active Metabolite)MelphalanBendamustine
Chemical Class OxazaphosphorineNitrogen Mustard (Phenylalanine derivative)Benzimidazole derivative
Activation Hepatic (CYP450) requiredSpontaneous (Hydrolysis)Spontaneous (Hydrolysis)
Primary DNA Adduct N7-Guanine (>70%)N7-Guanine (~38%)N7-Guanine (Major)
Secondary Adducts PhosphotriestersN3-Adenine (~20%) Bulky Benzimidazole adducts
Crosslink Type Interstrand (Helix distorting)Interstrand & IntrastrandInterstrand (Extremely durable)
Sequence Preference 5'-G-N-C-3' contexts5'-GG-3' and A-T rich regionsDistinct (Non-cross-resistant)
Primary Repair Mechanism NER / Homologous RecombinationNER / MGMTBER (Base Excision Repair)
Cell Cycle Effect G2/M ArrestS-phase accumulationMitotic Catastrophe / S-phase arrest

Experimental Protocol: LC-MS/MS Quantification of N7-G Adducts

To objectively compare these agents, researchers must quantify specific adducts. The following protocol is a validated, self-validating workflow for isolating and measuring N7-guanine adducts using Liquid Chromatography-Tandem Mass Spectrometry.

Rationale

Traditional 32P-postlabeling lacks structural specificity. LC-MS/MS provides exact mass identification, distinguishing between the N7-G adducts of different mustards based on the mass of the R-group retained.

Workflow Diagram

LCMS_Workflowcluster_prepSample Preparationcluster_hydrolysisAdduct Releasecluster_analysisQuantificationCellsTreated Cells(1-10 µM Drug)LysisNuclei Isolation &RNase/Proteinase K DigestionCells->LysisDNAPure DNAPrecipitationLysis->DNANeutralHydrolysisNeutral Thermal Hydrolysis(95°C, 30 min)DNA->NeutralHydrolysisDepurinationSupernatantIsolate Supernatant(Contains N7-G & N3-A)NeutralHydrolysis->SupernatantSPESolid Phase Extraction(Clean-up)Supernatant->SPELCMSLC-MS/MS(SRM Mode)SPE->LCMS

Caption: Step-by-step workflow for the isolation and mass spectrometric quantification of thermally labile DNA adducts.

Detailed Methodology
  • Cell Treatment & DNA Isolation:

    • Treat cells with equimolar concentrations of the nitrogen mustard (e.g., 10 µM) for 1-4 hours.

    • Isolate genomic DNA using a high-salt precipitation method or phenol-chloroform extraction. Crucial: Avoid columns that may filter out small DNA fragments if heavy fragmentation has occurred.

    • Quality Check: A260/A280 ratio must be >1.8.

  • Neutral Thermal Hydrolysis (The Critical Step):

    • Dissolve DNA in 10 mM sodium cacodylate buffer (pH 7.0).

    • Heat at 95°C for 30 minutes or 70°C for 1 hour .

    • Mechanism:[2][4][5][6] N7-alkylation destabilizes the glycosidic bond. Thermal energy releases the modified base (N7-G adduct) while leaving the sugar-phosphate backbone intact.

    • Centrifuge (10,000 x g) to pellet the DNA backbone. Collect the supernatant containing the adducts.

  • Internal Standardization:

    • Spike the supernatant with an isotopically labeled standard (e.g.,

      
      -N7-ethylguanine) to correct for ionization suppression during MS analysis.
      
  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient of Ammonium Acetate (A) and Acetonitrile (B).

    • Detection: Positive Electrospray Ionization (ESI+).

    • Mode: Selected Reaction Monitoring (SRM).[7] Monitor the transition from the parent ion (Adduct+H)+ to the guanine base ion (m/z 152).

References

  • Beeharry, N., et al. (2012).[5] Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine.[5] PLoS ONE.[5][8] Retrieved from [Link]

  • Leoni, L. M., et al. (2008). Bendamustine (Treanda) Displays a Distinct Pattern of Cytotoxicity and Unique Mechanistic Features Compared with Other Alkylating Agents.[4][5][9] Clinical Cancer Research. Retrieved from [Link]

  • Kohn, K. W., et al. (1987). Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards.[1][10][3][11][12][13] Nucleic Acids Research.[14][15] Retrieved from [Link]

  • Bauer, G. B., & Povirk, L. F. (1997).[14] Specificity and kinetics of interstrand and intrastrand bifunctional alkylation by nitrogen mustards at a G-G-C sequence. Nucleic Acids Research.[14][15] Retrieved from [Link]

  • Goggin, M., et al. (2014). Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation. Chemical Research in Toxicology.[14] Retrieved from [Link]

In Vitro versus In Vivo Efficacy of Bis(2-chloroethyl)amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development

Executive Summary

The bis(2-chloroethyl)amine pharmacophore—the structural core of nitrogen mustards—remains a cornerstone of oncology. However, a critical translational gap exists: efficacy in cell culture often fails to predict in vivo therapeutic index. This guide analyzes the mechanistic divergence between in vitro cytotoxicity and in vivo antitumor activity, focusing on the impact of metabolic activation, pharmacokinetics (PK), and drug resistance.

Mechanistic Foundation: The Alkylating Core

All derivatives share a common electrophilic mechanism. The bis(2-chloroethyl)amine group undergoes intramolecular cyclization to form a highly reactive aziridinium ion .[1]

Mechanism of Action[2][3][4]
  • Activation: Chloride displacement creates the electrophilic aziridinium cation.

  • Nucleophilic Attack: The N7 position of guanine (in DNA) attacks the aziridinium ring.

  • Crosslinking: The second chloroethyl arm repeats the process, forming inter-strand or intra-strand crosslinks.

  • Consequence: DNA replication arrest, replication fork collapse, and apoptosis.

MOA Prodrug Nitrogen Mustard (Bis(2-chloroethyl)amine) Aziridinium Aziridinium Ion (Electrophilic Intermediate) Prodrug->Aziridinium Intramolecular Cyclization (-Cl) MonoAdduct Mono-Alkylated DNA (Guanine N7) Aziridinium->MonoAdduct Nucleophilic Attack (DNA N7-Guanine) Crosslink DNA Interstrand Crosslink (Cytotoxicity) MonoAdduct->Crosslink Second Arm Cyclization & Attack Apoptosis Cell Death (Apoptosis) Crosslink->Apoptosis Replication Arrest

Figure 1: General Alkylation Mechanism. The transformation from inert precursor to cytotoxic DNA crosslinker.[5]

The Efficacy Disconnect: In Vitro vs. In Vivo

The correlation between IC50 (in vitro) and TGI (Tumor Growth Inhibition, in vivo) depends entirely on the activation requirement of the specific derivative.

Class A: Direct Alkylators (e.g., Mechlorethamine, Melphalan, Chlorambucil)
  • In Vitro: Highly potent without metabolic activation. IC50 values directly reflect intrinsic sensitivity.

  • In Vivo: Efficacy is limited by pharmacokinetics (half-life, protein binding) rather than activation.

  • Disconnect: Melphalan is potent in vitro but has variable oral bioavailability (30-90%) in humans, leading to unpredictable in vivo toxicity [1].

Class B: Prodrugs (e.g., Cyclophosphamide, Ifosfamide)
  • In Vitro: Biologically inert in standard cell culture. IC50 values are artificially high (>100 µM) unless co-incubated with hepatic microsomes (S9 fraction).

  • In Vivo: Highly efficacious due to hepatic conversion by CYP450 enzymes (specifically CYP2B6, CYP3A4) into 4-hydroxycyclophosphamide (4-OH-CPA).

  • Disconnect: Standard screening misses these agents. 4-OH-CPA tautomerizes to aldophosphamide, which spontaneously eliminates acrolein to yield the toxic phosphoramide mustard [2].

Class C: Hybrid/Novel Agents (e.g., Bendamustine, Melflufen)
  • Bendamustine: Features a benzimidazole ring.[6] It acts as both an alkylator and an antimetabolite.[6] It shows a unique profile, retaining efficacy in cells resistant to cyclophosphamide [3].

  • Melflufen (Melphalan flufenamide): A lipophilic peptide-drug conjugate. It enters cells rapidly and is cleaved by aminopeptidases (overexpressed in myeloma) to release melphalan intracellularly.[7]

    • Result: 10-50x higher intracellular payload than melphalan, leading to superior in vitro and in vivo efficacy [4].

CPA_Activation CPA Cyclophosphamide (Inactive Prodrug) Hydroxy 4-OH-Cyclophosphamide (Transport Form) CPA->Hydroxy Hydroxylation Liver Hepatic CYP450 (CYP2B6, 3A4) Liver->Hydroxy Aldo Aldophosphamide (Tautomer) Hydroxy->Aldo Tautomerization Phosphoramide Phosphoramide Mustard (Active Alkylator) Aldo->Phosphoramide Beta-elimination Acrolein Acrolein (Toxic Byproduct) Aldo->Acrolein Beta-elimination

Figure 2: Metabolic Activation of Cyclophosphamide. Illustrating why standard in vitro assays fail without S9 fractions.

Comparative Performance Analysis
Table 1: Physicochemical & Pharmacokinetic Comparison
DerivativeActivation Required?In Vitro Potency (Standard Media)In Vivo Limiting FactorKey Advantage
Mechlorethamine No (Spontaneous)High (nM range)Extreme reactivity (t1/2 < 15 min)Rapid onset; topical use (CTCL).
Melphalan NoHighVariable oral bioavailability; active transport (LAT1)Established in Multiple Myeloma.
Chlorambucil NoModerateSlow absorption; extensive metabolismPredictable PK; oral dosing.[8]
Cyclophosphamide Yes (Hepatic) Negligible Liver function; CYP variabilitySystemic prodrug delivery; high therapeutic index.
Bendamustine NoHighCross-resistance profileActive in alkylator-refractory cells; unique DNA damage profile.
Melflufen Yes (Intracellular) Very HighAminopeptidase expression"Peptidase-enhanced" uptake; overcomes resistance.
Table 2: Efficacy Data Comparison (Representative)

Data synthesized from comparative studies in hematologic models (e.g., MM.1S, RPMI-8226).

CompoundIn Vitro IC50 (µM)In Vivo TGI (%) @ MTD*Notes
Melphalan 25.0 - 40.040 - 60%Moderate efficacy; dose-limited by myelosuppression.
Melflufen 0.1 - 0.5> 90%Superior intracellular accumulation drives potency [4].
Cyclophosphamide > 1000 (w/o S9)70 - 80%Disconnect: Inactive in vitro, highly active in vivo.
4-OH-CPA 2.0 - 5.0N/A (Unstable)Used in vitro to simulate Cyclophosphamide efficacy.

*MTD: Maximum Tolerated Dose; TGI: Tumor Growth Inhibition.

Experimental Workflows for Translational Success

To bridge the in vitro/in vivo gap, researchers must use Self-Validating Protocols .

Protocol A: In Vitro Cytotoxicity with Metabolic Activation (The "S9" Assay)

Purpose: To assess prodrugs like cyclophosphamide in cell culture.

  • Preparation:

    • Thaw Rat Liver S9 Fraction (induced with Aroclor 1254 for max CYP activity).

    • Prepare S9 Mix: 10% S9 fraction + NADPH regenerating system (G6P, NADP+, MgCl2) in phosphate buffer.

  • Cell Seeding: Seed tumor cells (e.g., 5x10^3/well) in 96-well plates. Allow attachment (24h).

  • Drug Exposure (Pulse):

    • Add drug (0.1 - 100 µM) + S9 Mix (final concentration 1-2%).

    • Control: Drug without S9; S9 without drug (toxicity control).

    • Critical Step: Incubate for only 4-6 hours . Prolonged S9 exposure is cytotoxic.

  • Wash & Recovery:

    • Remove media/S9. Wash 2x with PBS.

    • Replace with fresh complete media. Incubate for 48-72 hours.

  • Readout: Assess viability using CellTiter-Glo (ATP) or MTT.

    • Validation: Cyclophosphamide should show IC50 >1000 µM without S9 and <10 µM with S9.

Protocol B: In Vivo Xenograft Validation

Purpose: To confirm efficacy and PK/PD relationship.

  • Model Selection: Subcutaneous implantation of MM.1S (Multiple Myeloma) or Raji (Lymphoma) cells in NSG mice.

  • Staging: Randomize mice when tumors reach 100-150 mm³.

  • Dosing:

    • Group 1: Vehicle Control.

    • Group 2: Reference (e.g., Melphalan 3 mg/kg i.p. q3d).

    • Group 3: Test Agent (Equimolar dose).

  • Endpoints:

    • TGI (Tumor Growth Inhibition):

      
      
      
    • Body Weight: Surrogate for systemic toxicity. >15% loss requires euthanasia.

  • Self-Validation: Include a "Positive Control" group known to work in the specific model (e.g., Bortezomib for MM) to ensure model validity.

Workflow Screen 1. Primary Screen (Standard Media) Decision Direct or Prodrug? Screen->Decision S9Assay 2. Metabolic Assay (+ Liver S9 Fraction) Decision->S9Assay Prodrug (e.g., CPA) PK 3. PK/PD Study (Bioavailability) Decision->PK Direct (e.g., Melphalan) S9Assay->PK Active Metabolite Identified Xenograft 4. In Vivo Validation (TGI & Survival) PK->Xenograft Dose Selection

Figure 3: Translational Workflow. Decision tree for evaluating nitrogen mustard derivatives.

Expert Insights: Why Do They Fail?

Even with potent IC50s, bis(2-chloroethyl)amine derivatives often fail in vivo due to:

  • Glutathione (GSH) Conjugation: High intracellular GSH (common in tumors) neutralizes the aziridinium ion before it hits DNA. In vitro media often lacks physiological cysteine levels, underestimating this resistance mechanism.

  • DNA Repair (MGMT): O6-methylguanine-DNA methyltransferase can reverse alkylation.[9] Agents like Bendamustine are valuable because they induce "atypical" damage that evades standard repair pathways [3].

  • Off-Target Toxicity: The "therapeutic window" is narrow. In vivo efficacy is often capped by bone marrow toxicity (myelosuppression), which cannot be modeled in standard 2D cell culture.

References
  • Alberts, D. S., et al. (1980).[8] "Comparative pharmacokinetics of chlorambucil and melphalan in man." Recent Results in Cancer Research. Link

  • Pass, G. J., et al. (2005). "Role of Hepatic Cytochrome P450s in the Metabolic Activation of Cyclophosphamide." Cancer Research.[8] Link

  • Leoni, L. M., et al. (2008).[6] "Bendamustine (Treanda) displays a distinct pattern of cytotoxicity and unique mechanistic features compared with other alkylating agents."[6] Clinical Cancer Research. Link

  • Chauhan, D., et al. (2013). "In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells." Clinical Cancer Research. Link

Sources

assessing the off-target effects of Ethyl N,N-bis(2-chloroethyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the therapeutic window of any bifunctional alkylating agent requires a rigorous dissection of its off-target reactivity. Ethyl N,N-bis(2-chloroethyl)carbamate (often referred to as urethane mustard) belongs to the nitrogen mustard family. While its primary mechanism of action relies on inducing DNA interstrand cross-links to halt tumor cell proliferation, its highly electrophilic intermediates inevitably react with unintended biological nucleophiles.

This guide objectively compares the off-target profile of Ethyl N,N-bis(2-chloroethyl)carbamate against standard clinical alternatives (Cyclophosphamide, Chlorambucil, and Melphalan) and provides self-validating experimental workflows to quantify these toxicological liabilities.

Mechanistic Causality of Off-Target Toxicity

The reactivity of nitrogen mustards is governed by the electron density surrounding the central nitrogen atom. Ethyl N,N-bis(2-chloroethyl)carbamate features an electron-withdrawing carbamate linkage. In aqueous physiological environments, this compound undergoes a spontaneous intramolecular cyclization (first-order, SN1 kinetics) to form a highly reactive aziridinium ion [8].

While the intended target is the N7 position of guanine in duplex DNA, the aziridinium intermediate indiscriminately alkylates other nucleophiles. The two most critical off-target events are:

  • DNA-Protein Cross-Linking (DPCs): The mustard agent forms a mono-adduct on DNA, and the remaining unreacted chloroethyl group alkylates a nearby nuclear protein (e.g., O6-alkylguanine DNA alkyltransferase [AGT] or histones) [7, 9].

  • Glutathione (GSH) Depletion: The agent rapidly alkylates the sulfhydryl (-SH) groups of cytosolic GSH, stripping the cell of its primary antioxidant defense and driving severe oxidative stress and hepatotoxicity [3].

Unlike Cyclophosphamide , which is a prodrug requiring hepatic cytochrome P450 activation to become cytotoxic, Ethyl N,N-bis(2-chloroethyl)carbamate and Chlorambucil are directly active in aqueous media[1, 4, 5]. This fundamental difference dictates their respective off-target kinetic profiles.

Comparative Off-Target Profiling

To objectively assess performance, we must benchmark Ethyl N,N-bis(2-chloroethyl)carbamate against established alternatives. The table below synthesizes the quantitative and qualitative off-target liabilities of these agents based on their chemical activation requirements and nucleophilic affinity.

Table 1: Comparative Off-Target Reactivity and Toxicity Profile of Nitrogen Mustards

Alkylating AgentActivation RequirementPrimary Off-Target LesionGSH Depletion KineticsDose-Limiting Toxicity
Ethyl N,N-bis(2-chloroethyl)carbamate Spontaneous (Aqueous)DPCs, RNA alkylationRapid (< 3 hours)Myelosuppression, Hepatotoxicity
Chlorambucil Spontaneous (Aqueous)DPCs (e.g., AGT protein)Moderate (3-6 hours)Myelosuppression
Melphalan Spontaneous (Amino Acid Transporters)DPCsRapid (< 2 hours)Severe Myelosuppression
Cyclophosphamide Hepatic (CYP450 enzymes)Acrolein-induced protein adductsDelayed (Metabolite-dependent)Cardiotoxicity, Hemorrhagic Cystitis

Data synthesis derived from comparative toxicity studies of nitrogen mustards [1, 3, 5].

Mechanistic Pathway Visualization

The following diagram maps the divergent pathways of Ethyl N,N-bis(2-chloroethyl)carbamate upon entering the intracellular environment, illustrating the bifurcation between therapeutic efficacy and off-target toxicity.

G A Ethyl N,N-bis(2-chloroethyl)carbamate (Prodrug / Parent) B Intramolecular Cyclization (Aqueous Media) A->B C Aziridinium Ion Intermediate (Highly Electrophilic) B->C D Target Effect: DNA Interstrand Crosslinks C->D E Off-Target Effect: DNA-Protein Crosslinks (DPCs) C->E F Off-Target Effect: GSH Depletion & Oxidative Stress C->F G Tumor Cell Apoptosis D->G H Systemic Toxicity (Hepatotoxicity & Myelosuppression) E->H F->H

Figure 1: Mechanistic pathway of Ethyl N,N-bis(2-chloroethyl)carbamate activation and off-target toxicity.

Self-Validating Experimental Workflows

Protocol 1: LC-MS/MS Quantification of DNA-Protein Cross-Links (DPCs)

Causality: Standard cytotoxicity assays cannot distinguish between cell death caused by DNA-DNA cross-links versus DNA-Protein cross-links. This affinity-capture proteomics workflow isolates proteins that have been covalently trapped by the mustard agent, providing a direct, objective readout of off-target protein alkylation [7, 9].

Step-by-Step Methodology:

  • Oligonucleotide Preparation: Anneal a 5'-biotinylated single-stranded DNA sequence to its complementary strand to form a 30-bp duplex containing multiple guanine targets.

  • Alkylation Reaction: Incubate 10 µM of the DNA duplex with 100 µM Ethyl N,N-bis(2-chloroethyl)carbamate and 1 mg/mL nuclear protein extract (e.g., HeLa cells) in HEPES buffer (pH 7.4) at 37°C for 4 hours.

    • Self-Validation Step: Run a parallel vehicle-control reaction (DMSO only). This establishes the baseline of non-covalent protein-DNA binding.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the reaction mixture. Wash the beads stringently using a buffer containing 2 M NaCl and 8 M urea.

    • Causality: The urea/NaCl wash is critical; it denatures and strips away all non-covalently bound proteins. Only proteins covalently tethered to the DNA via the mustard agent (DPCs) will remain on the beads.

  • On-Bead Digestion & LC-MS/MS: Perform on-bead tryptic digestion. Analyze the resulting peptides via capillary HPLC-ESI+-MS/MS to identify and quantify the cross-linked off-target proteins.

Protocol 2: Kinetic Assessment of Glutathione (GSH) Depletion

Causality: Because the aziridinium ion is highly reactive toward sulfhydryl groups, off-target alkylation rapidly depletes intracellular GSH, leading to oxidative stress [3]. Measuring free thiols kinetically allows us to compare the off-target burden of the carbamate mustard against Chlorambucil and Cyclophosphamide.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Seed HepG2 human hepatocytes at

    
     cells/well in a 96-well plate. Treat with IC50 equivalent concentrations of Ethyl N,N-bis(2-chloroethyl)carbamate, Chlorambucil, and Cyclophosphamide.
    
  • Lysis & Deproteinization: At 1, 3, and 6 hours post-treatment, lyse the cells and immediately deproteinize the lysate using 5% sulfosalicylic acid (SSA).

    • Self-Validation Step: Centrifuge the lysate at 10,000 x g for 10 minutes. You must use the supernatant for the next step. Failing to remove precipitated proteins will result in false-positive thiol readings from denatured protein cysteines, ruining the assay's specificity for cytosolic GSH.

  • DTNB Derivatization: Add Ellman’s reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) to the supernatant. The free thiol of GSH reacts with DTNB to yield 5-thio-2-nitrobenzoic acid (TNB).

  • Quantification: Measure the absorbance at 412 nm using a microplate reader. Calculate the absolute GSH concentration against a known GSH standard curve to determine the rate of depletion.

References

  • Nath K, Nelson DS, Putt ME, et al. "Comparison of the Lonidamine Potentiated Effect of Nitrogen Mustard Alkylating Agents on the Systemic Treatment of DB-1 Human Melanoma Xenografts in Mice." PLOS ONE, 2016.[Link]

  • Thomas Jefferson University. "Comparison of the Lonidamine Potentiated Effect of Nitrogen Mustard Alkylating Agents on the Systemic Treatment of DB-1 Human Melanoma Xenografts in Mice." Jefferson Digital Commons, 2016.[Link]

  • Vijayaraghavan R, et al. "Comparison of toxicity of selected mustard agents by percutaneous and subcutaneous routes." Indian Journal of Experimental Biology, SciSpace.[Link]

  • Frontiers. "Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules." Frontiers in Pharmacology, 2018.[Link]

  • Colvin OM. "Alkylating Agents." Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. [Link]

  • Taylor & Francis. "Synthesis and Alkylation Activity of a Nitrogen Mustard Agent to Penetrate the Blood-Brain Barrier." Journal of Enzyme Inhibition and Medicinal Chemistry, 2008.[Link]

  • Loeber RL, et al. "Cross-linking of the DNA repair protein O6-alkylguanine DNA alkyltransferase to DNA in the presence of antitumor nitrogen mustards." Chemical Research in Toxicology, PMC, 2008.[Link]

  • Biointerface Research in Applied Chemistry. "Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review." 2022.[Link]

  • Loeber RL, et al. "Proteomic Analysis of DNA-Protein Cross-Linking by Antitumor Nitrogen Mustards." Chemical Research in Toxicology, PMC, 2009.[Link]

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